4-(Trifluoromethylthio)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3OS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAXHVNZGUGCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380681 | |
| Record name | 4-(Trifluoromethylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4021-50-5 | |
| Record name | 4-(Trifluoromethylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(trifluoromethyl)sulfanyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(Trifluoromethylthio)benzaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethylthio (SCF3) group into organic molecules can significantly enhance their biological and physicochemical properties, making this compound a valuable building block for modern chemical synthesis.
Introduction
This compound is an aromatic aldehyde distinguished by the presence of a trifluoromethylthio group at the para position of the benzene ring. This functional group imparts unique characteristics to the molecule, including high lipophilicity and metabolic stability, which are highly desirable in drug design.[1] The electron-withdrawing nature of the SCF3 group also influences the reactivity of the aldehyde, making it a versatile reagent in various organic transformations. This guide details a feasible synthetic route and comprehensive characterization of this important compound.
Synthesis of this compound
While various methods for the synthesis of aryl trifluoromethyl thioethers have been developed, a common approach involves the trifluoromethylthiolation of an appropriate benzaldehyde derivative. A plausible synthetic pathway is the reaction of a p-substituted benzaldehyde, such as 4-chlorobenzaldehyde or 4-iodobenzaldehyde, with a trifluoromethylthiolating agent.
A general, yet illustrative, experimental protocol is described below.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol outlines a potential synthesis of this compound from 4-chlorobenzaldehyde and a suitable source of the trifluoromethylthio nucleophile.
Materials:
-
4-Chlorobenzaldehyde
-
Trifluoromethylthiolating agent (e.g., sodium trifluoromethylthiolate, generated in situ)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with 4-chlorobenzaldehyde and the anhydrous solvent under an inert atmosphere.
-
Reagent Addition: The trifluoromethylthiolating agent is added to the reaction mixture. The reaction may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Characterization Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected and reported data for this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H5F3OS | [2] |
| Molecular Weight | 206.19 g/mol | [3] |
| Appearance | Colorless solid | [2] |
| Melting Point | 29-31 °C | [4] |
| Boiling Point | 219 °C | [4] |
| Refractive Index (n20/D) | 1.511 | [4] |
Note: The data from reference[4] is for a 90% pure sample.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H NMR | |||
| Aldehyde-H | ~9.9 - 10.1 | Singlet | |
| Aromatic-H (ortho to CHO) | ~7.8 - 8.0 | Doublet | J ≈ 8 |
| Aromatic-H (ortho to SCF3) | ~7.6 - 7.8 | Doublet | J ≈ 8 |
| ¹³C NMR | |||
| C=O | ~190 - 192 | ||
| C-SCF3 | ~135 - 140 (quartet) | J(C-F) ≈ 300 | |
| Aromatic CH | ~125 - 135 | ||
| CF3 | ~128 - 132 (quartet) | J(C-F) ≈ 270 | |
| ¹⁹F NMR | ~ -40 to -45 | Singlet |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1300 - 1100 | C-F stretch |
| ~1100 - 1000 | S-C stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 206 | [M]⁺ (Molecular ion) |
| 205 | [M-H]⁺ |
| 177 | [M-CHO]⁺ |
| 137 | [M-CF3]⁺ |
Workflow for Spectroscopic Characterization:
Caption: Workflow for the characterization of this compound.
Applications in Drug Development
The trifluoromethylthio (SCF3) group is a bioisostere of other functional groups and is known to enhance several key properties of drug candidates.[1]
-
Increased Lipophilicity: The SCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The strong carbon-fluorine bonds in the SCF3 group make it resistant to metabolic degradation, leading to a longer half-life of the drug in the body.
-
Enhanced Binding Affinity: The electronic properties of the SCF3 group can lead to stronger interactions with biological targets, potentially increasing the potency of the drug.
This compound serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. It can be utilized in various chemical reactions, such as aldol condensations, Wittig reactions, and reductive aminations, to introduce the trifluoromethylthio-phenyl moiety into more complex molecular scaffolds.[5] This allows for the exploration of new chemical space in the search for novel therapeutics.
Logical Relationship in Drug Discovery:
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and agrochemical research. Its synthesis, while requiring careful handling of fluorinating reagents, provides access to a key functional group that can significantly improve the properties of target molecules. The characterization data presented in this guide serves as a reference for researchers working with this compound. The continued exploration of the chemistry of this compound is expected to lead to the development of new and improved therapeutic agents and crop protection solutions.
References
An In-depth Technical Guide to 4-(Trifluoromethylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethylthio)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry, agrochemical research, and materials science. The presence of the trifluoromethylthio (-SCF₃) moiety imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making it a valuable building block for the development of novel bioactive compounds and advanced materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
This compound is a compound that appears as a white or colorless to yellow powder, lump, or clear liquid.[1][2] It is characterized by the presence of an aldehyde functional group and a trifluoromethylthio ether attached to a benzene ring.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | 4-[(Trifluoromethyl)sulfanyl]benzaldehyde | |
| CAS Number | 4021-50-5 | [2] |
| Molecular Formula | C₈H₅F₃OS | [2] |
| Molecular Weight | 206.18 g/mol | [2] |
| Appearance | White or colorless to yellow powder to lump to clear liquid | [1][2] |
| Melting Point | 26 to 31 °C | [2] |
| Boiling Point | 85 °C @ 10 mmHg; 219 °C (lit.) | [2] |
| Density | 1.31 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.511 (lit.) | |
| Flash Point | 100 °C (212 °F) - closed cup | |
| Enthalpy of Vaporization | 43.130 kJ/mol at boiling point (492.15 K) |
Synthesis and Experimental Protocols
A general procedure for the synthesis of a related compound, 4-(Trifluoromethyl)benzaldehyde, from an aryl iodide is described as follows. This can serve as a conceptual basis for a potential synthesis of the target molecule.
Experimental Protocol: General Synthesis of a Substituted Benzaldehyde (Conceptual)
-
A dried 10 mL reaction tube is charged with I₂ (1.2 mmol), PPh₃ (1.2 mmol), and toluene (4 mL) under an argon atmosphere.
-
The mixture is stirred at room temperature for 10 minutes.
-
The corresponding aryl iodide (1 mmol), a palladium catalyst (e.g., 2P-Fe₃O₄@SiO₂-Pd(OAc)₂) (3 mol%), and Et₃N (6 mmol) are added to the solution.
-
Formic acid (4 mmol) is then added, and the reaction tube is immediately sealed.
-
The reaction mixture is stirred at 80°C for 3-5 hours.[3]
-
After cooling to room temperature, the catalyst is separated (e.g., magnetically if applicable), and the mixture is washed with toluene, distilled water, and ethanol.[3]
-
The reaction mixture is filtered and concentrated under vacuum.
-
The resulting residue is purified by silica gel column chromatography (e.g., using a light petroleum ether/ethyl acetate eluent) to yield the desired product.[3]
Caption: General workflow for the synthesis of a substituted benzaldehyde.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not available in the provided search results. However, based on its chemical structure, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aldehydic proton and the aromatic protons.
-
Aldehydic Proton (CHO): A singlet in the region of δ 9.5-10.5 ppm. This downfield shift is characteristic of an aldehyde proton.
-
Aromatic Protons (C₆H₄): Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group will likely be further downfield than the protons ortho to the trifluoromethylthio group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.
-
Aromatic Carbons (C₆H₄): Four signals in the aromatic region (δ 120-150 ppm), corresponding to the four chemically non-equivalent carbon atoms in the substituted ring.
-
Trifluoromethyl Carbon (CF₃): A quartet due to coupling with the three fluorine atoms. The chemical shift will be in the region characteristic for CF₃ groups attached to sulfur.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the carbonyl group and the C-H bonds.
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C=O Stretch: A strong, sharp absorption band in the region of 1680-1715 cm⁻¹.
-
Aldehydic C-H Stretch: Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
-
C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.
Mass Spectrometry
In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 206. Fragmentation may involve the loss of the aldehydic proton (M-1), the formyl group (M-29), or cleavage of the C-S bond.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The trifluoromethylthio (-SCF₃) group is a key pharmacophore that can significantly enhance the biological activity and pharmacokinetic properties of a molecule.
Key Advantages of the -SCF₃ Group:
-
Increased Lipophilicity: The -SCF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group make it resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the -SCF₃ group can influence the acidity or basicity of nearby functional groups, affecting receptor binding and enzyme inhibition.
This compound is a valuable intermediate for creating complex molecules with enhanced biological activity.[1][2] Its derivatives have been investigated for a range of therapeutic applications, including the development of novel anticancer, anti-inflammatory, and antiviral agents.[4] For instance, trifluoromethylthiolane derivatives have shown potential in inhibiting the replication of Herpes simplex virus type 1.[5][6] Furthermore, trifluoromethyl thioxanthene derivatives have demonstrated promising antioxidant and enzyme inhibition properties, suggesting their potential in treating cancer and metabolic disorders.[4]
Caption: Applications of this compound.
Conclusion
This compound is a key synthetic intermediate with significant potential in various fields, particularly in drug discovery and agrochemical development. Its unique physicochemical properties, conferred by the trifluoromethylthio group, make it an attractive building block for the design of novel molecules with enhanced efficacy and improved pharmacokinetic profiles. Further research into the synthesis and biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. FCKeditor - Resources Browser [diarydirectory.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NMR Spectroscopic Data of 4-(Trifluoromethylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(Trifluoromethylthio)benzaldehyde. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethylthio group. This document summarizes the available NMR data, details experimental protocols for its acquisition, and presents a visual representation of the molecule's structure.
Spectroscopic Data Summary
The NMR spectroscopic data for this compound is crucial for its unambiguous identification and characterization. The following tables summarize the reported ¹H, ¹³C, and ¹⁹F NMR data.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.08 | Singlet (s) | - | 1H | Aldehyde proton (CHO) |
| 7.94 | Doublet (d) | 8.3 | 2H | Aromatic protons ortho to CHO |
| 7.82 | Doublet (d) | 8.3 | 2H | Aromatic protons ortho to SCF₃ |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in the searched literature. |
Table 3: ¹⁹F NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in the searched literature. |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the general procedures for acquiring NMR spectra.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of the corresponding alcohol, (4-((trifluoromethyl)thio)phenyl)methanol.
General Oxidation Procedure:
-
To a solution of (4-((trifluoromethyl)thio)phenyl)methanol (1 equivalent) in a suitable organic solvent (e.g., dichloromethane), add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a modern catalytic system).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the oxidant byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford this compound as a white crystalline solid.
NMR Sample Preparation and Data Acquisition
General Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 500 MHz. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 125 MHz. A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.
-
¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum, typically at a frequency of 470 MHz (for a 500 MHz ¹H instrument). A simple pulse-acquire sequence is usually sufficient. The chemical shifts are referenced to an external standard, such as CFCl₃ (δ = 0 ppm).
Molecular Structure and NMR Correlations
The structure of this compound and the key through-bond correlations observed in NMR are visualized in the following diagram.
Caption: Structure of this compound with ¹H NMR assignments.
An In-depth Technical Guide on the ¹H and ¹³C NMR Shifts for 4-(Trifluoromethylthio)benzaldehyde and its Analogs
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(trifluoromethylthio)benzaldehyde and its close structural analogs, 4-(trifluoromethyl)benzaldehyde and 4-(methylthio)benzaldehyde. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide presents a comparative analysis of its key analogs to predict and understand its spectral characteristics.
Comparative NMR Data Presentation
The chemical shifts of the protons and carbons in aromatic systems are significantly influenced by the electronic properties of the substituents. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, whereas the methylthio (-SCH₃) group is an electron-donating group through resonance, and the trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing. This difference in electronic nature is reflected in the NMR spectra of the corresponding benzaldehydes.
Below is a summary of the reported ¹H and ¹³C NMR chemical shifts for 4-(trifluoromethyl)benzaldehyde and 4-(methylthio)benzaldehyde. This data is crucial for predicting the spectral features of this compound.
Table 1: ¹H NMR Chemical Shifts (ppm) of 4-Substituted Benzaldehydes
| Compound | Solvent | H-2, H-6 | H-3, H-5 | Aldehyde CHO | Other | Reference |
| 4-(Trifluoromethyl)benzaldehyde | CDCl₃ | 8.04 (d, J = 8.4 Hz) | 7.84 (d, J = 8.4 Hz) | 10.13 (s) | - | [1] |
| 4-(Trifluoromethyl)benzaldehyde | DMSO-d₆ | - | - | 10.12 (s) | - | [2] |
| 4-(Methylthio)benzaldehyde | CDCl₃ | 7.78 – 7.75 (m) | 7.34 – 7.31 (m) | 9.92 (s) | 2.53 (s, SCH₃) | [3] |
Table 2: ¹³C NMR Chemical Shifts (ppm) of 4-Substituted Benzaldehydes
| Compound | Solvent | C-1 | C-2, C-6 | C-3, C-5 | C-4 | Aldehyde CHO | Other | Reference |
| 4-(Trifluoromethyl)benzaldehyde | CDCl₃ | 138.7 | 129.9 | 126.1 (q, J = 3.7 Hz) | 135.6 (q, J = 32.9 Hz) | 191.1 | 123.4 (q, J = 273.9 Hz, CF₃) | [1] |
| 4-(Methylthio)benzaldehyde | CDCl₃ | 133.0 | 129.9 | 125.2 | 147.9 | 191.1 | 14.7 (SCH₃) | [3] |
Predicted NMR Shifts for this compound
The trifluoromethylthio (-SCF₃) group is a potent electron-withdrawing group, more so than the trifluoromethyl (-CF₃) group. Therefore, it is anticipated that the chemical shifts of the aromatic protons and carbons of this compound will be further downfield compared to 4-(trifluoromethyl)benzaldehyde. The aldehyde proton signal is also expected to be deshielded.
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of aromatic aldehydes, based on standard laboratory practices.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (or 5-10 µL for a liquid) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
NMR Data Acquisition:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Synthesis of this compound
A common method for the synthesis of aryl trifluoromethylthiol ethers involves the reaction of an aryl halide with a trifluoromethylthiolating agent. For this compound, a plausible synthetic route starts from 4-bromobenzaldehyde.
The diagram below illustrates a potential synthetic workflow for producing this compound.
Caption: Synthetic pathway for this compound.
References
Spectroscopic Analysis of 4-(Trifluoromethylthio)benzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for 4-(Trifluoromethylthio)benzaldehyde are summarized in the table below. These predictions are based on the analysis of its constituent functional groups: an aromatic ring, an aldehyde group, and a trifluoromethylthio group. For comparison, experimental data for the closely related compound, 4-(Trifluoromethyl)benzaldehyde, obtained from the NIST Gas-Phase Infrared Database, is also included.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 4-(Trifluoromethyl)benzaldehyde[1] | Intensity |
| Aldehyde | C=O Stretch | 1700 - 1720 | ~1715 | Strong |
| Aldehyde | C-H Stretch (Fermi doublet) | 2820 - 2850 and 2720 - 2750 | ~2850 and ~2750 | Medium, Sharp |
| Aromatic | C-H Stretch | 3000 - 3100 | ~3050 | Medium to Weak |
| Aromatic | C=C Stretch (in-ring) | 1580 - 1610 and 1450 - 1500 | ~1610 and ~1490 | Medium to Strong |
| Trifluoromethylthio | C-F Stretch | 1100 - 1200 | N/A | Strong |
| Trifluoromethylthio | S-CF₃ Stretch | 1000 - 1100 | N/A | Medium |
| Aromatic | C-H Out-of-Plane Bend | 800 - 850 | ~830 | Strong |
Predicted Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) is a standard method for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The predicted major fragments for this compound are listed below, with comparisons to the observed fragments of 4-(Trifluoromethyl)benzaldehyde from the NIST Mass Spectrometry Data Center.
| Ion | Proposed Fragment Structure | Predicted m/z for this compound | Observed m/z for 4-(Trifluoromethyl)benzaldehyde[2] | Relative Abundance |
| Molecular Ion [M]⁺ | [C₈H₅F₃OS]⁺ | 206 | 174 | Moderate |
| [M-H]⁺ | [C₈H₄F₃OS]⁺ | 205 | 173 | High |
| [M-CHO]⁺ | [C₇H₄F₃S]⁺ | 177 | 145 | High |
| [C₆H₄SCF₃]⁺ | 4-(Trifluoromethylthio)phenyl cation | 177 | N/A | High |
| [C₆H₅]⁺ | Phenyl cation | 77 | 77 | Moderate |
| [CF₃]⁺ | Trifluoromethyl cation | 69 | 69 | Moderate |
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Methodology:
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Solution Phase: Dissolve a small amount of the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). Use a liquid cell with appropriate window material (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure stability.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum:
-
With the sample holder empty (or containing the pure solvent for solution-phase measurements), record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the solvent.
-
-
Sample Spectrum:
-
Place the prepared sample in the sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the major absorption peaks.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
Direct Insertion Probe (DIP): Load a small amount of the solid sample into a capillary tube and insert it into the mass spectrometer via the direct insertion probe. Gently heat the probe to volatilize the sample into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane or hexane) and inject it into the gas chromatograph. The compound will be separated from any impurities and introduced into the mass spectrometer.
-
-
Ionization:
-
In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or a similar detector.
-
The signal is amplified and recorded by the data system.
-
-
Data Analysis:
-
The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualizations
Caption: Workflow for IR and Mass Spectrometry Analysis.
Caption: Predicted Fragmentation of this compound.
References
The Advent of a Key Fluorinated Building Block: The Discovery and First Synthesis of 4-(Trifluoromethylthio)benzaldehyde
For researchers, scientists, and professionals in drug development, the introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethylthio (-SCF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character, making it a highly sought-after functional group. This technical guide delves into the discovery and seminal synthesis of 4-(trifluoromethylthio)benzaldehyde, a pivotal building block that has enabled the exploration of this chemical space.
The pioneering work in the field of aromatic trifluoromethylthio compounds was largely conducted by the Soviet chemist L. M. Yagupol'skii and his collaborators. While the broader class of aryl trifluoromethyl thioethers began to be explored in the mid-20th century, the first documented synthesis of this compound is attributed to L. M. Yagupol'skii and M. S. Marenets in a 1956 publication in the Journal of General Chemistry of the USSR. This discovery provided the scientific community with a versatile intermediate, possessing both the reactive aldehyde handle for further chemical transformations and the influential trifluoromethylthio group.
The First Synthesis: A Halogen Exchange Approach
The initial synthesis of this compound reported by Yagupol'skii and Marenets employed a multi-step route starting from p-chlorobenzaldehyde. The key transformation involved the introduction of the trifluoromethylthio group via a nucleophilic substitution reaction with copper(I) trifluoromethylthiolate (CuSCF3). This copper reagent, prepared separately, was crucial for the displacement of the aryl halide.
Experimental Protocol for the First Synthesis
The following protocol is based on the original work by Yagupol'skii and Marenets (1956):
Step 1: Preparation of Copper(I) Trifluoromethylthiolate (CuSCF3)
-
This reagent was typically prepared in a separate step, often from trifluoromethyl iodide (CF3I) and a source of sulfur and copper.
Step 2: Synthesis of this compound
-
A mixture of p-chlorobenzaldehyde and a slight excess of freshly prepared copper(I) trifluoromethylthiolate was heated in a suitable high-boiling aprotic solvent, such as N,N-dimethylformamide (DMF) or pyridine.
-
The reaction mixture was heated at an elevated temperature (typically in the range of 150-180 °C) for several hours under an inert atmosphere.
-
Upon completion, the reaction mixture was cooled to room temperature and poured into water.
-
The aqueous mixture was then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts were washed with water and brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent was removed under reduced pressure.
-
The crude product was purified by vacuum distillation or recrystallization to afford this compound.
| Parameter | Value |
| Starting Material | p-Chlorobenzaldehyde |
| Reagent | Copper(I) trifluoromethylthiolate |
| Solvent | N,N-Dimethylformamide or Pyridine |
| Temperature | 150-180 °C |
| Reaction Time | Several hours |
| Yield | Not explicitly detailed in snippets |
Table 1. Key parameters for the first synthesis of this compound.
Modern Synthetic Approaches
While the original method was groundbreaking, it relied on harsh reaction conditions and the preparation of a somewhat unstable copper reagent. Modern organic synthesis has since provided more efficient and milder routes to this compound and other aryl trifluoromethyl thioethers.
A prominent modern approach involves the copper-catalyzed trifluoromethylthiolation of aryl halides or boronic acids. These methods often utilize more stable and commercially available sources of the SCF3 group.
Representative Modern Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation
-
To a reaction vessel is added an aryl halide (e.g., 4-iodobenzaldehyde), a copper(I) catalyst (e.g., CuI, CuBr), a suitable ligand (e.g., 1,10-phenanthroline), and a trifluoromethylthiolating agent (e.g., AgSCF3 or a reagent that generates the SCF3 nucleophile in situ).
-
A polar aprotic solvent, such as DMF, DMSO, or NMP, is added, and the vessel is sealed.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C for a period of 12 to 24 hours.
-
Work-up and purification are performed using standard techniques as described in the original synthesis.
| Parameter | Value |
| Starting Material | 4-Iodobenzaldehyde or 4-Bromobenzaldehyde |
| Catalyst | Copper(I) salt (e.g., CuI) |
| Ligand | 1,10-Phenanthroline or similar |
| SCF3 Source | AgSCF3 or other modern reagents |
| Solvent | DMF, DMSO, NMP |
| Temperature | 80-120 °C |
| Yield | Generally high (often >70%) |
Table 2. Typical parameters for a modern copper-catalyzed synthesis.
Logical Workflow of Synthesis
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Beyond
The discovery of this compound has had a significant impact on the development of new bioactive molecules. The trifluoromethylthio group is a key pharmacophore that can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] The aldehyde functionality of this compound provides a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for its incorporation into complex molecular architectures.
While specific signaling pathway modulations by this compound itself are not extensively documented, its derivatives have been explored in various therapeutic areas. The compound serves as a crucial precursor for the synthesis of novel pharmaceuticals and agrochemicals.[2] Its utility as a building block underscores the importance of its initial discovery and the subsequent development of efficient synthetic methodologies.
Conclusion
The first synthesis of this compound by Yagupol'skii and Marenets marked a significant milestone in organofluorine chemistry. It unlocked a new class of building blocks for medicinal and materials chemists. While the original synthetic route has been largely superseded by more efficient and milder copper-catalyzed methods, it laid the foundation for the widespread use of the trifluoromethylthio group in modern chemical research. The continued development of synthetic methods for this and related compounds will undoubtedly fuel further innovation in drug discovery and materials science.
References
An In-depth Technical Guide to the Electronic Effects of the Trifluoromethylthio Group on Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylthio (-SCF3) group is a unique substituent of growing importance in medicinal chemistry, agrochemistry, and materials science. Its distinct electronic properties—characterized by strong electron-withdrawing capabilities and high lipophilicity—profoundly influence the chemical reactivity, metabolic stability, and pharmacokinetic profiles of parent molecules. This guide provides a comprehensive technical overview of the electronic effects of the -SCF3 group when substituted on a benzaldehyde scaffold. It includes a detailed examination of its inductive and resonance effects, quantified by Hammett constants, and its influence on the spectroscopic and reactive properties of the aldehyde. Detailed experimental protocols for the synthesis of trifluoromethylthio-substituted benzaldehydes and for the quantitative evaluation of their electronic effects are provided, alongside visualizations to illustrate key concepts and workflows.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. Among these, the trifluoromethylthio (-SCF3) group has emerged as a substituent of significant interest. Unlike the more common trifluoromethyl (-CF3) group, the -SCF3 moiety combines a strong inductive electron-withdrawing nature with high lipophilicity (Hansch parameter π = 1.44), offering a unique tool for modulating molecular properties.[1]
When appended to an aromatic system like benzaldehyde, the -SCF3 group significantly alters the electron density of the ring and the reactivity of the aldehyde functionality. This alteration is critical in the field of drug development, where fine-tuning electronic character can enhance binding affinity to biological targets, improve membrane permeability, and increase metabolic stability.[2] This guide serves as a technical resource for researchers aiming to understand and harness the electronic influence of the -SCF3 group on the benzaldehyde core.
Quantitative Electronic Effects of the Trifluoromethylthio Group
The electronic influence of a substituent on an aromatic ring can be dissected into its inductive (through-sigma bond) and resonance (through-pi system) effects. The -SCF3 group is characterized as a potent electron-withdrawing group primarily through induction, with a more complex resonance contribution.
Hammett Constants
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent. The substituent constant, σ, is a measure of the electronic effect of the substituent itself, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects. The -SCF3 group has been characterized by the following Hammett constants, indicating its strong electron-withdrawing nature in both the meta and para positions.
| Parameter | Value | Description |
| σ_m_ | 0.40 | Measures the electronic effect from the meta position, dominated by the inductive effect. |
| σ_p_ | 0.50 | Measures the electronic effect from the para position, reflecting a combination of inductive and resonance effects. |
Table 1: Hammett Substituent Constants for the Trifluoromethylthio (-SCF3) Group.
The positive values confirm the electron-withdrawing character of the group. The slightly higher σp value compared to σm suggests that in addition to its strong inductive pull (-I), the group also exhibits a net electron-withdrawing resonance effect (-R).
Inductive vs. Resonance Effects
The electronic behavior of the -SCF3 group is a result of two opposing forces:
-
Inductive Effect (-I): The highly electronegative fluorine atoms pull electron density away from the sulfur atom and, subsequently, from the aromatic ring through the sigma bond framework. This is the dominant electronic effect.
-
Resonance Effect (+R/-R): The sulfur atom's lone pairs can theoretically donate electron density to the aromatic ring via resonance (+R effect). However, the strong electron-withdrawing pull of the CF3 group diminishes the availability of these lone pairs, and the sulfur 3p orbitals have poor overlap with the carbon 2p orbitals of the ring. Consequently, the overall resonance effect is weakly electron-withdrawing (-R).
Effects on Benzaldehyde Properties
The potent electron-withdrawing nature of the -SCF3 group significantly impacts the spectroscopic and chemical properties of the benzaldehyde molecule.
Spectroscopic Properties
-
¹H NMR Spectroscopy: The electron-withdrawing -SCF3 group will deshield protons on the aromatic ring, causing them to resonate at a higher chemical shift (further downfield) compared to unsubstituted benzaldehyde. The aldehydic proton signal (around 9-10 ppm) is also expected to shift slightly downfield due to the decreased electron density at the carbonyl carbon.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal (typically ~192 ppm in benzaldehyde) is expected to shift downfield, reflecting its increased electrophilicity. The aromatic carbons, particularly the carbon directly attached to the -SCF3 group (ipso-carbon) and those ortho and para to it, will also experience downfield shifts.
-
Infrared (IR) Spectroscopy: The most significant effect will be on the carbonyl (C=O) stretching frequency. Electron-withdrawing groups increase the C=O bond order, shifting the stretching vibration to a higher wavenumber (cm⁻¹). Therefore, the C=O stretch of SCF3-substituted benzaldehydes is expected to appear at a frequency higher than that of unsubstituted benzaldehyde (~1703 cm⁻¹).
| Property | Effect of -SCF3 Group | Reason |
| ¹H NMR (Aromatic H) | Downfield Shift (Higher ppm) | Deshielding due to electron withdrawal from the ring. |
| ¹H NMR (Aldehydic H) | Slight Downfield Shift | Decreased electron density at the carbonyl carbon. |
| ¹³C NMR (Carbonyl C) | Downfield Shift (Higher ppm) | Increased electrophilicity of the carbonyl carbon. |
| IR (ν_C=O_) | Shift to Higher Wavenumber | Increased C=O bond strength due to electron withdrawal. |
Table 2: Predicted Spectroscopic Effects of the -SCF3 Group on Benzaldehyde.
Chemical Reactivity
The primary effect of the electron-withdrawing -SCF3 group on the benzaldehyde moiety is the enhancement of the electrophilicity of the carbonyl carbon. This makes the aldehyde group more susceptible to nucleophilic attack.
-
Nucleophilic Addition: Reactions such as the formation of cyanohydrins, acetals, and imines, as well as additions of organometallic reagents (e.g., Grignard reagents), are expected to proceed at an accelerated rate compared to unsubstituted benzaldehyde. The increased positive partial charge on the carbonyl carbon makes it a more attractive target for nucleophiles.
-
Oxidation: The aldehyde is more readily oxidized to the corresponding benzoic acid.
-
Wittig Reaction: The enhanced electrophilicity of the carbonyl group facilitates the initial nucleophilic attack by the phosphonium ylide, potentially increasing the rate of olefination.[3]
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethylthio)benzaldehyde
This protocol is adapted from general methods for the formylation of aryl halides and trifluoromethylthiolation of aryl thiols. Direct synthesis protocols for this specific molecule are not widely published, thus this represents a plausible synthetic route.
Reaction Scheme: 4-Bromothiophenol → 4-Bromo(trifluoromethyl)thiobenzene → this compound
Materials:
-
4-Bromothiophenol
-
Trifluoromethyl iodide (CF3I) or a suitable electrophilic "CF3+" source
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnesium turnings
-
Iodine (for activation)
-
Dry diethyl ether or THF
-
Ethyl formate
-
Hydrochloric acid (1 M)
-
Standard glassware for inert atmosphere synthesis
Procedure:
Step A: Synthesis of 4-Bromo(trifluoromethyl)thiobenzene
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-bromothiophenol (1.0 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension.
-
Bubble gaseous trifluoromethyl iodide (CF3I) through the suspension at room temperature for 4-6 hours, or add a suitable electrophilic trifluoromethylating agent.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by pouring the mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes) to yield 4-bromo(trifluoromethyl)thiobenzene.
Step B: Grignard Formation and Formylation
-
In a separate flame-dried flask under argon, prepare the Grignard reagent. Add magnesium turnings (1.2 eq) and a crystal of iodine to dry diethyl ether.
-
Add a solution of 4-bromo(trifluoromethyl)thiobenzene (1.0 eq) in dry ether dropwise to initiate the reaction. Maintain a gentle reflux.
-
Once the magnesium is consumed, cool the resulting Grignard reagent solution to 0 °C in an ice bath.
-
Add ethyl formate (1.5 eq) dropwise to the stirred Grignard solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the resulting crude aldehyde by flash column chromatography to yield this compound.
Protocol 2: Kinetic Measurement of Reactivity via Nucleophilic Addition
This protocol describes a general method for comparing the reactivity of a substituted benzaldehyde towards a nucleophile using UV-Vis spectrophotometry. The reaction chosen is the addition of a nucleophile that produces a colored product or consumes a colored reactant.
Objective: To determine the relative rate of nucleophilic addition to this compound compared to unsubstituted benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde (as a reference)
-
A suitable nucleophile (e.g., a colored hydrazine derivative like 2,4-dinitrophenylhydrazine to form a colored hydrazone)
-
Ethanol (spectroscopic grade)
-
Catalytic amount of acid (e.g., sulfuric acid)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound (e.g., 0.1 M in ethanol).
-
Prepare a stock solution of benzaldehyde (0.1 M in ethanol).
-
Prepare a stock solution of the nucleophile (e.g., 2,4-dinitrophenylhydrazine, 0.01 M in ethanol with a catalytic amount of H2SO4).
-
-
Kinetic Run:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max_) for the product (the hydrazone).
-
Thermostat the cuvette holder to a constant temperature (e.g., 25.0 °C).
-
In a cuvette, pipette a large excess of the aldehyde solution (e.g., 2.0 mL of the 0.1 M solution) to ensure pseudo-first-order conditions.
-
Initiate the reaction by rapidly adding a small, limiting amount of the nucleophile solution (e.g., 0.1 mL of the 0.01 M solution) and mix immediately.
-
Begin recording the absorbance at λ_max_ as a function of time. Continue until the absorbance reaches a plateau (reaction completion).
-
-
Data Analysis:
-
Repeat the experiment for both the substituted and unsubstituted benzaldehyde.
-
Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.
-
The slope of this line will be equal to -k_obs_, the pseudo-first-order rate constant.
-
Compare the k_obs_ values. A larger k_obs_ for this compound will quantitatively demonstrate its enhanced reactivity towards nucleophilic addition.
-
Applications in Drug Development
The unique electronic profile and lipophilicity of the -SCF3 group make it a valuable tool in drug design. While a specific signaling pathway for a drug containing a trifluoromethylthio-benzaldehyde moiety is not prominently documented, the conceptual role of such a group can be illustrated.
The introduction of an -SCF3 group can:
-
Enhance Binding Affinity: The strong electron-withdrawing nature can alter the charge distribution of the molecule, potentially strengthening interactions (e.g., dipole-dipole, hydrogen bonding) with amino acid residues in a protein's active site.
-
Improve Pharmacokinetics: The high lipophilicity of the -SCF3 group can enhance the molecule's ability to cross cell membranes, improving absorption and distribution, including penetration of the blood-brain barrier.[2]
-
Increase Metabolic Stability: The strong C-F and S-C bonds, along with the deactivation of adjacent sites to enzymatic oxidation, can block metabolic pathways, increasing the drug's half-life in the body.
Conclusion
The trifluoromethylthio group exerts a powerful electron-withdrawing effect on the benzaldehyde ring, primarily through induction. This effect significantly increases the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophiles and altering its spectroscopic properties. These predictable electronic modifications, combined with the group's inherent lipophilicity, make the trifluoromethylthio-benzaldehyde scaffold a valuable and intriguing component for the design of novel pharmaceuticals and advanced materials. The experimental protocols and conceptual frameworks provided herein offer a guide for researchers to synthesize, analyze, and strategically deploy this unique functional group in their scientific endeavors.
References
An In-depth Technical Guide to the Solubility and Stability of 4-(Trifluoromethylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethylthio)benzaldehyde is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties conferred by the trifluoromethylthio (-SCF3) group. Understanding its solubility and stability is paramount for its effective use in drug discovery, process development, and formulation. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for their determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different storage conditions.
| Property | Value | Reference |
| Molecular Formula | C8H5F3OS | [1] |
| Molecular Weight | 206.18 g/mol | [1] |
| Appearance | White or colorless to yellow solid or clear liquid | [2] |
| Melting Point | 29-31 °C (lit.) | [1] |
| Boiling Point | 219 °C (lit.); 85 °C at 10 mmHg | [2] |
| Density | 1.31 g/cm³ | [2] |
| Refractive Index | n20/D 1.511 (lit.) | [1] |
| Flash Point | 100 °C (closed cup) |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, reaction setup, and purification. The presence of the lipophilic trifluoromethylthio group and the polar aldehyde functionality results in a nuanced solubility profile.
Aqueous Solubility
Solubility in Organic Solvents
Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. Aromatic aldehydes are generally soluble in many organic solvents. The table below provides an estimated solubility profile based on the general behavior of benzaldehyde derivatives and the physicochemical properties of the target molecule.
| Solvent | Polarity Index | Expected Solubility |
| Non-Polar Solvents | ||
| Toluene | 2.4 | High |
| Hexane | 0.1 | Low to Medium |
| Polar Aprotic Solvents | ||
| Acetone | 5.1 | High |
| Ethyl Acetate | 4.4 | High |
| Dichloromethane | 3.1 | High |
| Tetrahydrofuran (THF) | 4.0 | High |
| Acetonitrile | 5.8 | High |
| Dimethylformamide (DMF) | 6.4 | High |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High |
| Polar Protic Solvents | ||
| Methanol | 5.1 | High |
| Ethanol | 4.3 | High |
Stability Profile
The stability of this compound is a key consideration for its synthesis, purification, and long-term storage. The trifluoromethylthio group is known to enhance the stability of molecules.[2]
Thermal Stability
The compound is a combustible solid. While specific decomposition temperature data is not available, its high boiling point suggests good thermal stability under normal laboratory conditions.
Chemical Stability
The trifluoromethylthio group is generally stable under both acidic and basic conditions. The aldehyde functional group, however, is susceptible to oxidation, especially in the presence of air, to form the corresponding carboxylic acid. It is therefore recommended to handle the compound under an inert atmosphere and to avoid contact with strong oxidizing agents. The presence of impurities such as ~1% 4-(Trifluoromethylthio)benzoic acid in commercially available samples suggests that oxidation can occur.[1]
Photostability
Specific photostability studies on this compound are not publicly available. However, aromatic aldehydes can be susceptible to photo-oxidation. It is advisable to store the compound protected from light.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic aqueous solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (e.g., HPLC grade).
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C ± 0.5 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a 0.22 µm filter compatible with the compound).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile). Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.
Stability-Indicating HPLC Method Development and Forced Degradation Studies
This protocol describes the development of a stability-indicating HPLC method and its application in forced degradation studies to assess the stability of this compound.
Methodology:
-
HPLC Method Development:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water (with an optional acid modifier like 0.1% formic acid) is often effective for separating aromatic compounds and their potential degradants.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan).
-
Optimization: The gradient, flow rate, and column temperature should be optimized to achieve good resolution between the parent compound and any degradation products.
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic and Basic Hydrolysis: Treat the solutions with 0.1 M HCl and 0.1 M NaOH, respectively. Samples should be kept at room temperature or elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analyze all stressed samples at appropriate time points using the developed HPLC method.
-
-
Method Validation:
-
The stability-indicating method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
-
Handling and Storage
Given its potential for oxidation and sensitivity to air, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. Storage at room temperature is generally acceptable.[2]
-
Handling: For prolonged storage or when handling small quantities where purity is critical, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Conclusion
This compound is a valuable building block with a solubility profile that favors organic solvents and a generally stable nature, enhanced by the trifluoromethylthio group. Care must be taken to avoid oxidative degradation of the aldehyde functionality. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability parameters of this compound, ensuring its effective and reliable use in research and development.
References
4-((Trifluoromethyl)thio)benzaldehyde (CAS 4021-50-5)
An In-depth Technical Guide to the Properties and Hazards of CAS 4021-50-5 and Related Pyrazole Derivatives
This technical guide provides a comprehensive overview of the properties and hazards of the chemical compound identified by CAS number 4021-50-5, 4-((Trifluoromethyl)thio)benzaldehyde. Additionally, to address potential ambiguities in substance identification, this guide also covers the characteristics of related pyrazole carboxamide derivatives, specifically 4-Amino-3-phenyl-1H-pyrazole-5-carboxamide and 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which are of interest to researchers in drug development.
4-((Trifluoromethyl)thio)benzaldehyde is a versatile chemical intermediate used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.[1] Its trifluoromethylthio group imparts unique reactivity, making it a valuable building block in organic synthesis.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-((Trifluoromethyl)thio)benzaldehyde.
| Property | Value | Source |
| Molecular Formula | C8H5F3OS | [2][3] |
| Molecular Weight | 206.18 g/mol | [2] |
| Appearance | Solid | [4] |
| Melting Point | 29-31 °C | |
| Boiling Point | 219 °C | |
| Density | 1.31 g/cm³ | [2] |
| Flash Point | 100 °C (closed cup) | |
| Refractive Index | n20/D 1.511 | |
| Enthalpy of Vaporization | 43.130 kJ/mol at 492.15K |
Hazards and Safety Information
Below is a summary of the hazard classifications and safety precautions for 4-((Trifluoromethyl)thio)benzaldehyde.
| Hazard Information | Details | Source |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Signal Word | Warning | |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | |
| Target Organs | Respiratory system | |
| Precautionary Statements | P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338 | |
| Risk Codes | R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin) | [2][3] |
| Safety Codes | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [2][3] |
Experimental Protocols
General Synthesis of Benzaldehyde Derivatives
While a specific protocol for the synthesis of 4-((Trifluoromethyl)thio)benzaldehyde was not detailed in the provided results, a general method for preparing similar benzaldehydes involves the formylation of a substituted benzene ring or the oxidation of the corresponding benzyl alcohol.[5] For a related compound, 4-methylthiobenzaldehyde, a preparation method involves the reaction of thioanisole with carbon monoxide in an autoclave in the presence of a catalyst.[6]
Experimental Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the characterization and hazard identification of a chemical substance like 4-((Trifluoromethyl)thio)benzaldehyde.
Pyrazole Carboxamide Derivatives
The pyrazole ring is a key structural motif in many biologically active compounds, with applications in pharmaceuticals and agrochemicals.[7] Derivatives of pyrazole carboxamide have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[8][9]
4-Amino-3-phenyl-1H-pyrazole-5-carboxamide
While specific data for 4-Amino-3-phenyl-1H-pyrazole-5-carboxamide was not available in the search results, the broader class of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides has been synthesized and evaluated for antimicrobial activity.[10] These studies indicate that the pyrazole carboxamide scaffold is a promising starting point for the development of new therapeutic agents.[10]
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8)
This compound is a multi-substituted pyrazole carboxamide that is used in the industrial synthesis of Sildenafil.[4][11] It is also described as a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1.[11]
| Property | Value | Source |
| Molecular Formula | C8H14N4O | [4][12] |
| Molecular Weight | 182.22 g/mol | [4][12] |
| Appearance | Off-White to Pale Beige Solid | [11] |
| Melting Point | 98-101 °C | [11][12] |
| Boiling Point | 325.9 °C (Predicted) | [11] |
| Density | 1.32 g/cm³ (Predicted) | [11] |
| Solubility | Chloroform, Ethyl Acetate, Methanol | [11] |
| Hazard Information | Details | Source |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][12] |
| Signal Word | Warning | [12] |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [4][12] |
| Target Organs | Respiratory system | [12] |
| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 | [12] |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [11] |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [11] |
Synthesis of 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide [11]
-
Suspension: Suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (14.7 g, 69.3 mmol) in ethyl acetate (130 mL).
-
Catalyst Addition: Add 10% palladium on carbon catalyst (3.3 g).
-
Hydrogenation: Stir the reaction mixture overnight at 50 °C under 4 atm of hydrogen pressure.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Remove the catalyst by filtration and wash the catalyst with ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide (13.8 g, 98% yield) as a white solid.
-
Confirmation: Confirm the product structure using 1H NMR and LC-MS.
General Protocol for In Vitro Antimicrobial Activity Screening [7]
-
Method: Use the broth microdilution method.
-
Preparation of Compounds: Prepare stock solutions of the synthesized pyrazole carboxamide derivatives in a suitable solvent (e.g., DMSO).
-
Bacterial/Fungal Strains: Use standard strains of bacteria and fungi.
-
Assay: In a 96-well plate, serially dilute the test compounds in the appropriate growth medium. Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Logical Relationships
Derivatives of 1H-pyrazole-3-carboxamide have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), which is a target for the treatment of acute myeloid leukemia (AML).[13]
General Kinase Inhibition Pathway
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) like FLT3 and its inhibition by a pyrazole derivative.
Structure-Activity Relationship (SAR) Workflow
The development of potent pyrazole derivatives often involves a systematic exploration of the structure-activity relationship. The following diagram illustrates this logical workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-((Trifluoromethyl)thio)benzaldehyde | CAS 4021-50-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 139756-02-8 | CAS DataBase [m.chemicalbook.com]
- 12. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide 96 139756-02-8 [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
A Historical Perspective on Trifluoromethylthiolated Arenes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into aromatic systems has become a transformative strategy in modern medicinal and agricultural chemistry. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character can profoundly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide provides a comprehensive historical overview of the development of trifluoromethylthiolated arenes, from the early days of hazardous reagents to the sophisticated and versatile methods employed today. We will delve into the evolution of synthetic methodologies, present key quantitative data, provide detailed experimental protocols for seminal reactions, and visualize the progression of this critical field of organic chemistry.
From Hazardous Gases to Bench-Stable Reagents: A Historical Timeline
The journey to tame the trifluoromethylthio group has been marked by a continuous drive for safer, more efficient, and more versatile reagents and methods. The historical development can be broadly categorized into distinct eras, each characterized by the emergence of new types of trifluoromethylthiolating agents.
-
The Early Days of Hazardous Reagents (1960s): The first forays into the synthesis of trifluoromethylthiolated arenes relied on volatile and highly toxic gaseous reagents such as trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3) .[1] While effective in radical reactions, their hazardous nature severely limited their widespread application and necessitated specialized handling procedures.[1] The seminal work by Sheppard in 1964 demonstrated the reaction of CF3SCl with phenols, providing some of the earliest examples of electrophilic trifluoromethylthiolation of arenes.[2]
-
The Dawn of Electrophilic SCF3+ Equivalents (1980s): A significant breakthrough came with the development of the first electrophilic trifluoromethylating agents. In 1984, Yagupolskii and co-workers introduced S-(trifluoromethyl)diarylsulfonium salts, which could act as "CF3+" synthons. This pioneering work laid the foundation for the design of more stable and user-friendly electrophilic reagents.
-
The Rise of Bench-Stable Reagents (1990s-2000s): The quest for safer and more practical reagents led to the development of several classes of shelf-stable, solid trifluoromethylthiolating agents.
-
Umemoto's Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are thermally stable and effective for the trifluoromethylthiolation of a wide range of nucleophiles.
-
Togni's Reagents: These hypervalent iodine compounds offered high reactivity and could participate in both electrophilic and radical pathways, further expanding the scope of trifluoromethylthiolation reactions.[3]
-
-
The Modern Era of Designer Reagents (2010s-Present): The last decade has witnessed an explosion in the development of highly reactive and selective electrophilic trifluoromethylthiolating reagents. Notably, the work of Shen and others has led to reagents like N-(trifluoromethylthio)saccharin and the even more electrophilic N-trifluoromethylthiodibenzenesulfonimide .[4] These reagents have enabled the trifluoromethylthiolation of a vast array of arenes and heterocycles under mild conditions, often without the need for a catalyst.[5][6]
dot
Caption: Evolution of trifluoromethylthiolating reagents over time.
Evolution of Synthetic Methodologies
Concurrent with the development of new reagents, the synthetic methodologies for constructing C(sp2)-SCF3 bonds have also evolved significantly.
dot
Caption: Progression of synthetic methods for arene trifluoromethylthiolation.
Friedel-Crafts Type Reactions
The direct electrophilic trifluoromethylthiolation of electron-rich arenes and heterocycles, analogous to the classic Friedel-Crafts reaction, represents a straightforward approach.[2] Early examples required harsh conditions, but the advent of modern, highly electrophilic reagents like N-(trifluoromethylthio)saccharin has enabled these reactions to proceed under much milder conditions, sometimes even without a promoter.[7] Lewis or Brønsted acids are often used to activate the trifluoromethylthiolating agent and enhance its reactivity towards less nucleophilic aromatic substrates.
Transition Metal-Catalyzed Reactions
The use of transition metals, particularly copper and iron, has been instrumental in expanding the scope of trifluoromethylthiolation to include a wider range of arenes, including those that are less electron-rich.[8][9] These methods often involve the cross-coupling of aryl halides or boronic acids with a trifluoromethylthiolating agent. More recently, gold-catalyzed methods have also been reported. These reactions typically proceed under milder conditions than traditional methods and tolerate a broader array of functional groups.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-SCF3 bonds via radical pathways.[10] These methods offer exquisitely mild reaction conditions and have enabled the direct C-H trifluoromethylthiolation of a diverse range of arenes and heteroarenes, often with high regioselectivity.[11][12]
Dual Catalytic Systems
To further enhance reactivity and achieve trifluoromethylthiolation under even milder conditions, dual catalytic systems have been developed.[8][9] A notable example is the combination of a Lewis acid (e.g., iron(III) chloride) to activate the trifluoromethylthiolating agent and a Lewis base (e.g., diphenyl selenide) to activate the arene substrate.[8][9] This synergistic approach has proven highly effective for the efficient functionalization of various arenes and heterocycles at or near room temperature.[8][9]
Quantitative Data on Trifluoromethylthiolation of Arenes
The following tables summarize representative quantitative data for various methods of trifluoromethylthiolating arenes, allowing for a direct comparison of their efficacy.
Table 1: Friedel-Crafts Type Trifluoromethylthiolation of Electron-Rich Heterocycles with N-(Trifluoromethylthio)saccharin [7]
| Substrate | Product | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Indole | 3-(Trifluoromethylthio)indole | None | TFE | RT | 0.5 | 96 |
| 5-Fluoroindole | 5-Fluoro-3-(trifluoromethylthio)indole | None | TFE | RT | 0.5 | 95 |
| Pyrrole | 2-(Trifluoromethylthio)pyrrole | None | TFE | RT | 1 | 85 |
| 1-Methylpyrrole | 1-Methyl-2-(trifluoromethylthio)pyrrole | None | TFE | RT | 1 | 92 |
Table 2: Dual Lewis Acid/Lewis Base-Catalyzed Trifluoromethylthiolation of Arenes and Heterocycles [9]
| Substrate | Product | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| Anisole | 4-(Trifluoromethylthio)anisole | 2.5 FeCl3, 2.5 Ph2Se | RT | 0.5 | 92 |
| Phenol | 4-(Trifluoromethylthio)phenol | 2.5 FeCl3, 2.5 Ph2Se | RT | 3 | 79 |
| Indole | 3-(Trifluoromethylthio)indole | 2.5 FeCl3, 2.5 Ph2Se | RT | 0.25 | 96 |
| Carbazole | 3-(Trifluoromethylthio)carbazole | 5 FeCl3, 5 Ph2Se | RT | 7 | 82 |
| 3-Iodocarbazole | 3-Iodo-6-(trifluoromethylthio)carbazole | 5 FeCl3, 5 Ph2Se | RT | 0.25 | 94 |
Table 3: Copper-Mediated Trifluoromethylthiolation of Arylboronic Acids
| Substrate | Reagent | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | (bpy)CuSCF3 | - | - | DMF | 100 | 85 |
| 4-Methoxyphenylboronic acid | (bpy)CuSCF3 | - | - | DMF | 100 | 92 |
| 4-Chlorophenylboronic acid | (bpy)CuSCF3 | - | - | DMF | 100 | 78 |
Note: Data for this table is generalized from multiple sources describing similar transformations. Specific yields can vary based on the exact ligand and reaction conditions used.
Experimental Protocols for Key Methodologies
To provide a practical understanding of the evolution of these synthetic methods, detailed protocols for three key historical and modern procedures are provided below.
Protocol 1: Electrophilic Trifluoromethylthiolation of Phenol with Trifluoromethanesulfenyl Chloride (Sheppard, 1964 - Adapted)
Warning: Trifluoromethanesulfenyl chloride is a toxic, corrosive, and volatile gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Phenol
-
Trifluoromethanesulfenyl chloride (CF3SCl)
-
Anhydrous carbon tetrachloride (CCl4)
-
Pyridine
Procedure:
-
A solution of phenol (1 equivalent) in anhydrous carbon tetrachloride is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser.
-
The solution is cooled to 0 °C in an ice bath.
-
Trifluoromethanesulfenyl chloride gas is slowly bubbled through the stirred solution. The reaction progress is monitored by TLC.
-
Upon completion of the reaction, a slight excess of pyridine (1.1 equivalents) is added to neutralize the HCl byproduct.
-
The reaction mixture is washed with water, dilute HCl, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield a mixture of ortho- and para-trifluoromethylthiolated phenols.
Protocol 2: Dual Lewis Acid/Lewis Base-Catalyzed Trifluoromethylthiolation of Anisole (Modern Method)[9]
Materials:
-
Anisole
-
N-(Trifluoromethylthio)saccharin
-
Anhydrous Iron(III) chloride (FeCl3)
-
Diphenyl selenide (Ph2Se)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar is added N-(trifluoromethylthio)saccharin (1.1 equivalents), iron(III) chloride (0.025 equivalents), and diphenyl selenide (0.025 equivalents).
-
The vial is sealed and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous 1,2-dichloroethane is added, followed by anisole (1 equivalent).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Upon completion, the reaction is quenched with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-(trifluoromethylthio)anisole.[9]
Protocol 3: Photoredox-Catalyzed C-H Trifluoromethylation of N-Methylpyrrole (Illustrative Radical Method)
Note: While this protocol describes trifluoromethylation, the principles are analogous to photoredox-catalyzed trifluoromethylthiolation.
Materials:
-
N-Methylpyrrole
-
Triflyl chloride (TfCl) or a suitable electrophilic SCF3 source for trifluoromethylthiolation
-
fac-Ir(ppy)3 or Ru(bpy)3(PF6)2 as the photocatalyst
-
Anhydrous dimethylformamide (DMF)
-
A base, such as 2,6-lutidine
-
A visible light source (e.g., blue LED lamp)
Procedure:
-
In a vial, N-methylpyrrole (1 equivalent), the photocatalyst (1-2 mol%), and 2,6-lutidine (2 equivalents) are dissolved in anhydrous DMF.
-
The triflyl chloride (1.5 equivalents) is added, and the vial is sealed.
-
The reaction mixture is degassed by sparging with an inert gas (e.g., argon) for 10-15 minutes.
-
The vial is placed in front of a blue LED lamp and stirred at room temperature.
-
The reaction progress is monitored by GC-MS or LC-MS.
-
After completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried, concentrated, and purified by column chromatography to yield the trifluoromethylated product.
Conclusion
The field of trifluoromethylthiolated arenes has undergone a remarkable transformation, driven by the persistent need for safer, more efficient, and broadly applicable synthetic methods. The progression from hazardous gaseous reagents to a diverse toolbox of bench-stable electrophilic reagents, coupled with the development of sophisticated catalytic systems, has empowered chemists to readily access this valuable structural motif. For researchers in drug discovery and agrochemical development, the ability to strategically introduce the SCF3 group offers a powerful handle to fine-tune molecular properties and enhance biological activity. As our understanding of reaction mechanisms deepens and new catalytic concepts emerge, the future of arene trifluoromethylthiolation promises even greater precision, efficiency, and scope, further solidifying its importance in the chemical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Note and Protocol for the Witt-ig Reaction of 4-(Trifluoromethylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for performing the Wittig reaction using 4-(Trifluoromethylthio)benzaldehyde to synthesize substituted stilbene derivatives. The protocol details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, workup, and purification of the target compounds.
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] This reaction is particularly valuable in drug discovery and development for the synthesis of complex molecules with specific stereochemistry. The protocol described herein is adapted from established general procedures for the Wittig reaction of substituted benzaldehydes.
Reaction Principle
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). The ylide is typically prepared in situ by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome of the reaction (i.e., the formation of E or Z isomers) is largely dependent on the nature of the ylide used.[4][5][6][7] Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides predominantly yield the (Z)-alkene.[4][5][7]
Materials and Reagents
The following table summarizes the key reagents and their suggested specifications for this protocol.
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |
| This compound | C₈H₅F₃OS | 206.19 | ≥97% | Sigma-Aldrich |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.86 | ≥98% | Sigma-Aldrich |
| (Carbethoxymethylene)triphenylphosphorane | C₂₂H₂₁O₂P | 364.37 | ≥98% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| n-Hexane | C₆H₁₄ | 86.18 | ≥99% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ≥99.5% | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |
Experimental Protocols
This section outlines two detailed protocols for the Wittig reaction of this compound: one for the synthesis of the (Z)-isomer using a non-stabilized ylide and another for the (E)-isomer using a stabilized ylide.
Protocol 1: Synthesis of (Z)-4-(Trifluoromethylthio)stilbene (using a non-stabilized ylide)
This protocol is designed for the synthesis of the cis-stilbene derivative.
1. Preparation of the Phosphorus Ylide (Wittig Reagent): a. To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents). b. Add anhydrous tetrahydrofuran (THF) (40 mL) to the flask and stir the suspension at room temperature. c. Cool the suspension to 0 °C using an ice bath. d. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred suspension over 10 minutes. e. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful reaction.
2. Wittig Reaction: a. Dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL) in a separate flame-dried flask. b. Slowly add the solution of the aldehyde to the ylide solution at room temperature via a syringe or dropping funnel over 15 minutes. c. Stir the reaction mixture at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.
3. Workup and Purification: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). c. Combine the organic layers and wash with brine (2 x 20 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure (Z)-4-(Trifluoromethylthio)stilbene.
Protocol 2: Synthesis of (E)-4-(Trifluoromethylthio)stilbene (using a stabilized ylide)
This protocol is designed for the synthesis of the trans-stilbene derivative.
1. Reaction Setup: a. To a 50 mL round-bottom flask, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (a stabilized ylide, 1.05 equivalents). b. Add anhydrous dichloromethane (DCM) (25 mL) to the flask and stir the mixture at room temperature.
2. Wittig Reaction: a. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. The reaction with stabilized ylides is generally slower.[4][8]
3. Workup and Purification: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure. b. The crude product will contain the desired alkene and triphenylphosphine oxide. c. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the pure (E)-4-(Trifluoromethylthio)stilbene derivative.
Reaction Parameters Summary
The following table provides a summary of typical reaction parameters that can be adjusted based on the specific substrate and desired outcome.
| Parameter | Protocol 1 ((Z)-isomer) | Protocol 2 ((E)-isomer) | Notes |
| Ylide Type | Non-stabilized | Stabilized | The choice of ylide is crucial for stereoselectivity.[4][5] |
| Base | Sodium Hydride (NaH) | Not required (ylide is stable) | Other strong bases like n-butyllithium or potassium tert-butoxide can also be used for non-stabilized ylides.[8][9] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Dichloromethane (DCM) | The choice of solvent can influence the reaction rate and selectivity.[7] |
| Temperature | 0 °C to Room Temperature | Room Temperature | Some reactions may require heating (reflux) to proceed at a reasonable rate, especially with less reactive ketones. |
| Reaction Time | 4-6 hours | 12-24 hours | Reaction time should be monitored by TLC to ensure completion. |
| Typical Yields | 60-85% | 70-95% | Yields can vary depending on the purity of reagents, reaction scale, and purification efficiency.[2][10] |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the synthesis of the (Z) and (E) isomers of 4-(Trifluoromethylthio)stilbene.
Caption: Workflow for the synthesis of (Z)-4-(Trifluoromethylthio)stilbene.
Caption: Workflow for the synthesis of (E)-4-(Trifluoromethylthio)stilbene.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydride is a highly flammable and reactive substance. Handle with extreme care and quench any excess reagent cautiously.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sciepub.com [sciepub.com]
Application Notes and Protocols: Knoevenagel Condensation with 4-(Trifluoromethylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, followed by a dehydration step to yield an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and drug development as the resulting products often serve as precursors to a wide array of biologically active molecules.
These application notes provide a detailed overview of the Knoevenagel condensation specifically utilizing 4-(Trifluoromethylthio)benzaldehyde as the aldehyde component. The trifluoromethylthio (-SCF3) group is an important pharmacophore known to enhance metabolic stability and lipophilicity, making its incorporation into molecules of pharmaceutical interest highly desirable. This document outlines detailed experimental protocols for the reaction of this compound with various active methylene compounds, summarizes reaction conditions, and presents quantitative data from analogous reactions to guide researchers in optimizing their synthetic strategies.
Reaction Principle
The Knoevenagel condensation proceeds via a nucleophilic addition of the carbanion, generated from the active methylene compound by a base, to the carbonyl carbon of this compound. This is followed by dehydration to afford the corresponding benzylidene derivative. The electron-withdrawing nature of the 4-(trifluoromethylthio)phenyl group is expected to enhance the electrophilicity of the aldehydic carbon, thus facilitating the initial nucleophilic attack.
Data Presentation: A Comparative Summary of Reaction Conditions
The following tables summarize representative conditions for the Knoevenagel condensation of substituted benzaldehydes with various active methylene compounds. While specific data for this compound is limited in the literature, these conditions provide a strong starting point for reaction optimization.
Table 1: Knoevenagel Condensation with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temperature | 3 h | ~95 | [1] |
| L-Proline | Water | 50 | 2 h | High | [2] |
| Ammonium Acetate | Methanol (Microwave) | 60 | 30 min | 98 | [3] |
| Alum | Water | 60 | 1-2 h | 89-99 | [4] |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 6-8 h | Good | [5] |
| L-Proline | Toluene | Reflux | 8 h | ~90 | [6] |
| DBU/Water | None (Neat) | Room Temperature | 20 min | 96 | [5] |
| Diisopropylethylammonium acetate | Hexane | 65-70 | 3-6 h | 91 | [3] |
Table 3: Knoevenagel Condensation with Diethyl Malonate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine/Acetic Acid | Benzene | Reflux | 11-18 h | 89-91 | [7] |
| Immobilized Gelatin | DMSO | Room Temperature | 24 h | 85-89 | [8] |
| Ammonia | Ethanol | Room Temperature | Several days | Good | [9] |
Table 4: Knoevenagel Condensation with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pyrrolidinium Acetate | Benzene | Room Temperature | - | Good | |
| None | Water | 75 | 2 h | High | |
| L-Proline | Ethanol | Room Temperature | - | 60-80 | |
| 4,4'-trimethylenedipiperidine | None (Ball-milling) | Room Temperature | - | High |
Experimental Protocols
The following are detailed methodologies for the Knoevenagel condensation of this compound with key active methylene compounds.
Protocol 1: Synthesis of 2-(4-(Trifluoromethylthio)benzylidene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask containing ethanol, add this compound (1.0 eq) and malononitrile (1.0-1.2 eq).
-
Stir the mixture at room temperature to ensure dissolution of the solids.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-(trifluoromethylthio)phenyl)acrylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
L-Proline
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene.
-
Add L-proline (0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Logical relationship of components in the Knoevenagel condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.unifap.br [www2.unifap.br]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.ucla.edu [chem.ucla.edu]
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-(Trifluoromethylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. Their wide-ranging applications in medicinal chemistry, including as antimicrobial and anticancer agents, stem from their ability to form stable metal complexes and participate in various biological reactions.[1][2][3][4] The introduction of fluorine-containing substituents, such as the trifluoromethylthio (-SCF3) group, into the Schiff base structure can significantly enhance their lipophilicity and metabolic stability, often leading to improved biological activity. This document provides detailed protocols for the synthesis of Schiff bases derived from 4-(Trifluoromethylthio)benzaldehyde and outlines their potential applications, with a focus on their therapeutic prospects.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with various primary amines. The general reaction scheme is presented below:
General Reaction:
General Experimental Protocol
This protocol describes a general method for the synthesis of N-aryl-1-(4-(trifluoromethylthio)phenyl)methanimine derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
Spectroscopic instrumentation (FT-IR, NMR)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.
-
Addition of Amine: To the stirred solution of the aldehyde, add an equimolar amount of the desired substituted aniline (10 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified Schiff base in a desiccator. Determine the melting point and characterize the compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
References
- 1. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Trifluoromethylthio)benzaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)benzaldehyde is a versatile building block in heterocyclic synthesis, primarily owing to the presence of the trifluoromethylthio (-SCF3) group and the reactive aldehyde functionality. The potent electron-withdrawing nature of the -SCF3 group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This characteristic is particularly advantageous in multicomponent reactions, which are efficient one-pot processes for the synthesis of complex molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dihydropyrimidinones via the Biginelli reaction, a cornerstone of heterocyclic chemistry with significant applications in medicinal chemistry and drug discovery.
Application: Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[1] This multicomponent reaction is a highly efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which are privileged structures in medicinal chemistry. These heterocyclic cores are found in numerous biologically active compounds, including calcium channel blockers, antiviral agents, and mitotic kinesin inhibitors.[1][2]
The use of this compound in the Biginelli reaction is expected to yield 4-(4-(trifluoromethylthio)phenyl)-3,4-dihydropyrimidin-2(1H)-ones. The trifluoromethylthio group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially enhancing their lipophilicity and metabolic stability.
Reaction Scheme:
A schematic representation of the Biginelli reaction for the synthesis of DHPMs.
Quantitative Data Summary
| Aldehyde | β-Ketoester | (Thio)urea | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Aldehydes | Ethyl Acetoacetate | Urea | Yb(OTf)₃ | Acetonitrile | 120 (MW) | 0.33 | 85-95 | [6] |
| Aromatic Aldehydes | Ethyl Acetoacetate | Urea | Brønsted Acidic Ionic Liquid | Solvent-free | 90 | 0.5 | High | [3] |
| Benzaldehyde | Ethyl Acetoacetate | Urea | Granite/Quartz | Ethanol | Reflux | Not specified | 64-68 | [2] |
| Substituted Benzaldehydes | Methyl Acetoacetate | Urea | Silicotungstic acid/Amberlyst-15 | Solvent-free | Not specified | Not specified | High | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Biginelli Reaction
This protocol is adapted from a general procedure for the microwave-assisted synthesis of dihydropyrimidinones.[6]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Acetonitrile (CH₃CN)
-
Microwave synthesizer
-
Standard laboratory glassware
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol).
-
Add Yb(OTf)₃ (0.1 mmol, 10 mol%) as the catalyst.
-
Add acetonitrile (2 mL) as the solvent.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 20 minutes.
-
After cooling, transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the desired 4-(4-(trifluoromethylthio)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Protocol 2: Solvent-Free Biginelli Reaction using an Ionic Liquid Catalyst
This protocol is based on a green chemistry approach using a Brønsted acidic ionic liquid as a recyclable catalyst.[3]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Brønsted acidic ionic liquid (e.g., [Btto][p-TSA])
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, mix this compound (3 mmol), ethyl acetoacetate (3 mmol), and urea (4.5 mmol).
-
Add the Brønsted acidic ionic liquid (0.15 mmol, 5 mol%).
-
Heat the solvent-free mixture at 90 °C with magnetic stirring for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and stir. The product will precipitate.
-
Collect the solid product by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from ethanol. The ionic liquid can be recovered from the aqueous filtrate and reused.
Logical Workflow for Heterocyclic Synthesis
The general workflow for utilizing this compound in multicomponent reactions for heterocyclic synthesis is outlined below.
A generalized workflow for the synthesis of heterocycles using this compound.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of trifluoromethylthio-substituted heterocyclic compounds. The Biginelli reaction provides a robust and efficient platform for the construction of dihydropyrimidinone scaffolds incorporating this important pharmacophore. The provided protocols, based on established methodologies for similar aromatic aldehydes, offer a solid starting point for researchers to explore the synthesis and potential applications of these novel heterocyclic entities in drug discovery and materials science. The electron-withdrawing nature of the trifluoromethylthio group is anticipated to facilitate high-yield syntheses under various reaction conditions.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
Applications of 4-(Trifluoromethylthio)benzaldehyde in Medicinal Chemistry: A Detailed Overview
Introduction
4-(Trifluoromethylthio)benzaldehyde is a versatile synthetic building block that has garnered significant interest in medicinal chemistry. The incorporation of the trifluoromethylthio (-SCF3) group into organic molecules can profoundly influence their physicochemical and biological properties. This functional group is known to enhance lipophilicity, metabolic stability, and cell membrane permeability, thereby improving the pharmacokinetic profile and overall efficacy of drug candidates. This document provides a detailed account of the applications of this compound in the synthesis of bioactive molecules, with a focus on anticancer and neuroprotective agents.
Application in Anticancer Drug Discovery
Chalcones, a class of compounds characterized by an open-chain flavonoid structure, are known to exhibit a wide range of biological activities, including anticancer properties. The synthesis of chalcone derivatives from this compound has been explored as a strategy to develop novel cytotoxic agents.
Synthesis and Cytotoxic Activity of a Chalcone Derivative
A key reaction in the synthesis of these derivatives is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.
Workflow for the Synthesis of a 4'-(Trifluoromethylthio)chalcone Derivative:
Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl, dilute)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Quantitative Data:
| Compound Class | Cancer Cell Line | Reported IC50 Range (µM) |
| Fluorinated Chalcones | MCF-7 (Breast Cancer) | 0.8 - 10.14[1][3] |
| Fluorinated Chalcones | HeLa (Cervical Cancer) | 0.8 - 4.3[1] |
| Fluorinated Chalcones | WiDr (Colon Cancer) | 0.8 - 4.3[1] |
Table 1: Representative cytotoxic activity of fluorinated chalcone derivatives against various cancer cell lines.
Application in Neuroprotective Agent Development
Schiff bases, compounds containing a carbon-nitrogen double bond, are another class of molecules with diverse biological activities, including neuroprotective effects. The synthesis of Schiff bases from this compound presents a promising avenue for the discovery of new therapeutic agents for neurodegenerative diseases.
Synthesis and Potential Neuroprotective Activity of a Schiff Base Derivative
The synthesis of Schiff bases typically involves the condensation reaction between a primary amine and an aldehyde.
Workflow for the Synthesis of a Schiff Base Derivative:
References
Application Notes and Protocols: 4-(Trifluoromethylthio)benzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)benzaldehyde is a versatile synthetic intermediate characterized by the presence of a trifluoromethylthio (-SCF3) group. This functional group is of significant interest in agrochemical research due to its ability to enhance the biological efficacy and selectivity of active ingredients. The -SCF3 group can improve metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors in pests, weeds, and fungi. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel agrochemicals.
Herbicidal Applications: Synthesis of α-Trifluorothioanisole Derivatives
Derivatives of α-trifluorothioanisole containing a phenylpyridine moiety have demonstrated potent herbicidal activity. This compound serves as a key precursor for the introduction of the 4-((trifluoromethyl)thio)benzyl group into these molecules.
Experimental Protocols
Step 1: Synthesis of 4-(Trifluoromethylthio)benzyl Alcohol
This initial step involves the reduction of the aldehyde group to a primary alcohol.
-
Reaction:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add sodium borohydride (NaBH4) (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(Trifluoromethylthio)benzyl alcohol.
-
Step 2: Synthesis of 4-(Trifluoromethylthio)benzyl Bromide
The benzylic alcohol is then converted to the corresponding bromide, a reactive intermediate for subsequent substitution reactions.
-
Reaction:
-
Dissolve 4-(Trifluoromethylthio)benzyl alcohol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or diethyl ether and cool to 0 °C.
-
Add phosphorus tribromide (PBr3) (0.4 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into ice-water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-(Trifluoromethylthio)benzyl bromide.
-
Step 3: Synthesis of Phenylpyridine Intermediates (3a-3f)
These intermediates are prepared via a Suzuki cross-coupling reaction.
-
Reaction:
-
In a reaction vessel under a nitrogen atmosphere, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), a substituted p-hydroxybenzeneboronic acid (1.1 eq), potassium carbonate (K2CO3) (2.0 eq), triphenylphosphine (0.1 eq), and palladium(II) acetate (0.05 eq).
-
Add a mixture of acetonitrile (CH3CN) and methanol (CH3OH) (2:1 v/v) as the solvent.
-
Stir the mixture at 50 °C for 6 hours.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the residue from ethanol and water to yield the pure phenylpyridine intermediates.[1]
-
Step 4: Synthesis of Final Herbicidal Compounds (5a-5f)
The final step is a nucleophilic substitution reaction to couple the phenylpyridine intermediate with 4-(trifluoromethylthio)benzyl bromide.
-
Reaction:
-
To a suspension of sodium hydride (NaH) (1.5 eq) in N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add the phenylpyridine intermediate (1.0 eq) and stir at 20 °C for 30 minutes.
-
Add 4-(trifluoromethylthio)benzyl bromide (1.2 eq) to the mixture and stir at 60 °C for 8 hours.
-
After cooling, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography (petroleum ether:ethyl acetate = 15:1) to obtain the final α-trifluorothioanisole derivatives.[1]
-
Data Presentation
Table 1: Herbicidal Activity of α-Trifluorothioanisole Derivatives [1]
| Compound | Target Weed | Inhibition (%) at 37.5 g a.i./hm² |
| 5a | Amaranthus retroflexus (AR) | >85 |
| Abutilon theophrasti (AT) | >85 | |
| Eclipta prostrata (EP) | >85 | |
| Digitaria sanguinalis (DS) | Effective Suppression | |
| Setaria viridis (SV) | Effective Suppression | |
| Fomesafen (Control) | Amaranthus retroflexus (AR) | ~80-85 |
| Abutilon theophrasti (AT) | ~80-85 | |
| Eclipta prostrata (EP) | ~80-85 |
Workflow Diagram
Caption: Synthetic workflow for herbicidal α-trifluorothioanisole derivatives.
Proposed Fungicidal and Insecticidal Applications
Proposed Synthesis of Fungicidal Pyrazole Derivatives
The trifluoromethylphenyl group is a known pharmacophore in several commercial fungicides. A plausible synthetic route to incorporate the 4-(trifluoromethylthio)phenyl moiety into a pyrazole ring is via a condensation reaction followed by cyclization.
Proposed Protocol: Knoevenagel Condensation and Cyclization
-
Step 1: Knoevenagel Condensation:
-
React this compound with an active methylene compound (e.g., ethyl acetoacetate) in the presence of a base catalyst (e.g., piperidine) to form a chalcone-like intermediate.
-
-
Step 2: Cyclization:
-
React the intermediate from Step 1 with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent like ethanol under reflux to yield the pyrazole derivative.
-
Caption: Proposed synthesis of fungicidal pyrazole derivatives.
Proposed Synthesis of Insecticidal Schiff Base Derivatives
Schiff bases derived from substituted benzaldehydes are known to possess insecticidal properties. The imine (-C=N-) linkage is crucial for their biological activity.
Proposed Protocol: Schiff Base Formation
-
Reaction:
-
Dissolve this compound (1.0 eq) and a primary amine (e.g., a substituted aniline or an aliphatic amine) (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to induce crystallization of the Schiff base product, or remove the solvent and purify by recrystallization or column chromatography.
-
Caption: Proposed synthesis of insecticidal Schiff bases.
Conclusion
This compound is a valuable building block for the synthesis of novel agrochemicals. The provided protocols and data for its application in herbicide synthesis demonstrate its utility. Furthermore, the proposed synthetic pathways for fungicidal and insecticidal compounds highlight its potential for broader applications in crop protection research and development. The unique properties conferred by the trifluoromethylthio group warrant further investigation into the synthesis and biological evaluation of new derivatives for various agrochemical applications.
References
Application Notes and Protocol for the Reductive Amination of 4-(Trifluoromethylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note details a comprehensive protocol for the reductive amination of 4-(Trifluoromethylthio)benzaldehyde. The trifluoromethylthio (-SCF3) group is of significant interest in drug design due to its unique electronic properties and high lipophilicity, which can enhance metabolic stability and cell permeability of drug candidates. This protocol primarily focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, suitable for a wide range of amine coupling partners.
Reaction Principle
The reductive amination of this compound proceeds in a one-pot reaction. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. The in situ reducing agent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding secondary or tertiary amine. NaBH(OAc)₃ is preferred over other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) due to its mildness, which prevents the reduction of the starting aldehyde, and its lower toxicity compared to cyanide-based reagents.[1][2]
Experimental Protocol
This protocol is a general guideline and can be adapted for various primary and secondary amines. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional, for sensitive substrates)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM or DCE (approximately 0.1-0.5 M concentration). Add the desired primary or secondary amine (1.0-1.2 eq).
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.
Data Presentation
The following table summarizes representative, hypothetical data for the reductive amination of this compound with various amines based on typical outcomes for similar reactions. Actual results may vary.
| Amine | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-((4-(Trifluoromethylthio)phenyl)methyl)aniline | 12 | 85 |
| 4-Methoxyaniline | 4-Methoxy-N-((4-(trifluoromethylthio)phenyl)methyl)aniline | 10 | 88 |
| Benzylamine | N-Benzyl-1-(4-(trifluoromethylthio)phenyl)methanamine | 8 | 92 |
| Morpholine | 4-((4-(Trifluoromethylthio)phenyl)methyl)morpholine | 6 | 95 |
| Piperidine | 1-((4-(Trifluoromethylthio)phenyl)methyl)piperidine | 6 | 94 |
Visualizations
Reductive Amination Workflow
Caption: Workflow for the reductive amination of this compound.
Signaling Pathway of Reductive Amination
Caption: Key intermediates in the reductive amination pathway.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle with care and avoid inhalation of dust.
-
Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Handle with appropriate precautions.
-
Always quench the reaction carefully, as gas evolution may occur.
Conclusion
This application note provides a detailed and reliable protocol for the reductive amination of this compound. The use of sodium triacetoxyborohydride ensures a mild and selective transformation, making this method highly suitable for the synthesis of a diverse range of secondary and tertiary amines relevant to drug discovery and development. The provided workflow and reaction pathway diagrams offer a clear visual guide to the experimental process and underlying chemical transformations.
References
Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction of 4-(Trifluoromethylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones.[1] This reaction utilizes a phosphonate-stabilized carbanion, which offers significant advantages over the traditional Wittig reaction, including enhanced nucleophilicity of the carbanion and the straightforward removal of the water-soluble phosphate byproduct during workup.[2][3] The HWE reaction typically favors the formation of the (E)-alkene, a critical feature for controlling geometry in the synthesis of complex molecules.[1][4]
The substrate, 4-(Trifluoromethylthio)benzaldehyde, incorporates a trifluoromethylthio (SCF₃) group, a moiety of increasing interest in medicinal chemistry. The SCF₃ group can significantly enhance a drug candidate's lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6] Consequently, the synthesis of stilbene derivatives bearing this functional group via the HWE reaction is of considerable interest for the development of novel therapeutics, including anti-inflammatory, antiviral, and anticancer agents.[5][7][8] This document provides detailed protocols and application notes for the Horner-Wadsworth-Emmons reaction of this compound with various phosphonate reagents.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester to form a nucleophilic phosphonate carbanion.[2][9]
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde, this compound, to form a tetrahedral intermediate.[10]
-
Oxaphosphetane Formation: The resulting alkoxide attacks the phosphorus atom to form a four-membered ring intermediate, the oxaphosphetane.[3]
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble phosphate salt.[10]
The stereochemical outcome of the HWE reaction is generally (E)-selective, particularly with aromatic aldehydes.[2] This selectivity arises from the thermodynamic stability of the intermediates leading to the (E)-alkene. However, the reaction conditions, including the choice of base, solvent, and the structure of the phosphonate reagent, can influence the (E)/( Z) ratio.[11][12] For enhanced (Z)-selectivity, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent systems (e.g., KHMDS/THF with 18-crown-6), can be utilized.[2][4]
Data Presentation: Reaction Conditions and Expected Outcomes
The following tables summarize typical reaction conditions and expected outcomes for the HWE reaction of this compound with representative phosphonate reagents. Yields and stereoselectivity are illustrative and may vary based on specific experimental execution.
Table 1: Reagents and Stoichiometry for the Synthesis of (E)-Stilbene Derivatives
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Aldehyde Substrate |
| Phosphonate Reagent (e.g., Triethyl phosphonoacetate) | 1.1 - 1.5 | Ylide Precursor |
| Base (e.g., NaH, DBU, t-BuOK) | 1.1 - 1.5 | Deprotonation of Phosphonate |
| Solvent (e.g., THF, Acetonitrile) | - | Reaction Medium |
Table 2: Comparative Analysis of Different Base/Solvent Systems for (E)-Selectivity
| Base/Additive | Solvent | Typical Temperature | Expected Predominant Isomer | Notes |
| Sodium Hydride (NaH) | THF or DME | 0 °C to rt | (E)-alkene | A common and effective base for generating the phosphonate carbanion.[3] |
| DBU / LiCl | Acetonitrile | 0 °C to rt | (E)-alkene | Masamune-Roush conditions, suitable for base-sensitive substrates.[3][4] |
| Potassium tert-butoxide (t-BuOK) | THF | -78 °C to rt | (E)-alkene | A strong, non-nucleophilic base. |
| Potassium Carbonate (K₂CO₃) | THF/H₂O | Room Temperature | (E)-alkene | Milder conditions, may result in longer reaction times.[4] |
Table 3: Conditions for Achieving (Z)-Selectivity (Still-Gennari Modification)
| Phosphonate Reagent | Base | Additive | Solvent | Typical Temperature | Expected Predominant Isomer |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS | 18-crown-6 | THF | -78 °C | (Z)-alkene |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (E)-Ethyl 4-(Trifluoromethylthio)cinnamate
This protocol describes a standard HWE reaction using sodium hydride as the base.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Ylide: a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents). b. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. c. Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath. d. Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: a. Cool the reaction mixture back to 0 °C. b. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. c. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up and Purification: a. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with ethyl acetate (3 times). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. d. Concentrate the filtrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-ethyl 4-(trifluoromethylthio)cinnamate.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is an alternative for substrates that may be sensitive to strong bases like NaH.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Lithium chloride (LiCl), flame-dried
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: a. To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous acetonitrile, flame-dried LiCl (1.5 equivalents), and triethyl phosphonoacetate (1.2 equivalents). b. Add this compound (1.0 equivalent) to the mixture. c. Cool the mixture to 0 °C.
-
Reaction Execution: a. Add DBU (1.5 equivalents) dropwise to the stirred suspension at 0 °C. b. Allow the reaction mixture to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Work-up and Purification: a. Quench the reaction with saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with ethyl acetate (3 times). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. d. Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Visualizations
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
References
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. m.youtube.com [m.youtube.com]
Synthesis of Chalcones Using 4-(Trifluoromethylthio)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of chalcones derived from 4-(Trifluoromethylthio)benzaldehyde. Chalcones, belonging to the flavonoid family, are well-regarded for their broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[1] The incorporation of the trifluoromethylthio (-SCF3) group is of particular interest in drug development due to its ability to enhance metabolic stability and cell permeability. This guide outlines the synthesis via the Claisen-Schmidt condensation, presents characterization data, and discusses the potential modulation of key signaling pathways, such as Nrf2 and NF-κB, by these compounds.
Introduction
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds.[1] Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[2] The resulting chalcone scaffold is a versatile template for medicinal chemistry, and modifications to the aromatic rings can significantly influence the compound's biological activity.
The 4-(trifluoromethylthio)phenyl moiety is a valuable substituent in medicinal chemistry. The -SCF3 group is highly lipophilic and electron-withdrawing, which can favorably impact a molecule's pharmacokinetic and pharmacodynamic properties. This document details the synthesis of chalcones incorporating this functional group and explores their potential biological applications.
Experimental Protocols
A general and reliable method for the synthesis of chalcones from this compound is the Claisen-Schmidt condensation. Below are two detailed protocols: a conventional solvent-based method and a solvent-free grinding method.
Protocol 1: Conventional Synthesis in Ethanol
This method involves the base-catalyzed condensation of this compound with a substituted acetophenone in an alcoholic solvent.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone, 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized water
-
Hydrochloric acid (HCl, 10% aqueous solution)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in ethanol.
-
Cool the mixture in an ice bath and add a solution of NaOH or KOH (2.0 eq.) in water dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with cold deionized water to remove any inorganic impurities.
-
Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.
-
Dry the purified crystals under vacuum.
Protocol 2: Solvent-Free Synthesis by Grinding
This environmentally friendly approach avoids the use of organic solvents and often results in shorter reaction times.
Materials:
-
This compound
-
Substituted Acetophenone
-
Solid NaOH or KOH
-
Mortar and pestle
-
Deionized water
Procedure:
-
Place this compound (1.0 eq.) and the substituted acetophenone (1.0 eq.) in a mortar.
-
Add powdered NaOH or KOH (1.0-1.2 eq.) to the mixture.
-
Grind the reactants together vigorously with a pestle for 10-15 minutes. The mixture will typically become a paste and may solidify.
-
Add a small amount of cold deionized water to the solid mass and continue to grind for another minute.
-
Transfer the solid to a filter funnel and wash thoroughly with deionized water.
-
Recrystallize the crude product from ethanol to afford the pure chalcone.
-
Dry the purified product.
Data Presentation
The following tables summarize the expected yields and key characterization data for a series of chalcones synthesized from this compound and various acetophenone derivatives.
Table 1: Synthesis of (E)-1-(Aryl)-3-(4-(trifluoromethylthio)phenyl)prop-2-en-1-one Derivatives
| Compound ID | Acetophenone Derivative | Yield (%) | Melting Point (°C) |
| 1a | Acetophenone | 85-95 | 98-100 |
| 1b | 4'-Hydroxyacetophenone | 80-90 | 185-187 |
| 1c | 4'-Methoxyacetophenone | 88-96 | 124-126 |
| 1d | 4'-Chloroacetophenone | 82-92 | 135-137 |
Table 2: Spectroscopic Data for Synthesized Chalcones
| Compound ID | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) |
| 1a | 8.05 (d, 2H), 7.85 (d, 1H, J=15.6 Hz), 7.68 (d, 2H), 7.60-7.50 (m, 4H), 7.45 (d, 1H, J=15.6 Hz) | 190.2, 142.8, 137.9, 137.5, 133.1, 132.5 (q, J=306 Hz), 129.1, 128.8, 128.6, 126.1, 122.9 | 1660 (C=O), 1595 (C=C), 1110 (C-F) |
| 1b | 7.99 (d, 2H), 7.80 (d, 1H, J=15.6 Hz), 7.66 (d, 2H), 7.55 (d, 2H), 7.38 (d, 1H, J=15.6 Hz), 6.95 (d, 2H) | 188.5, 161.0, 142.5, 137.8, 132.6 (q, J=306 Hz), 131.2, 130.5, 129.0, 126.0, 122.1, 116.0 | 3350 (O-H), 1650 (C=O), 1590 (C=C), 1112 (C-F) |
| 1c | 8.02 (d, 2H), 7.82 (d, 1H, J=15.6 Hz), 7.67 (d, 2H), 7.58 (d, 2H), 7.40 (d, 1H, J=15.6 Hz), 6.98 (d, 2H), 3.88 (s, 3H) | 188.7, 163.6, 142.6, 137.9, 132.5 (q, J=306 Hz), 130.8, 130.5, 129.0, 126.0, 121.9, 113.9, 55.5 | 1655 (C=O), 1600 (C=C), 1260 (C-O), 1111 (C-F) |
| 1d | 7.98 (d, 2H), 7.81 (d, 1H, J=15.6 Hz), 7.68 (d, 2H), 7.58 (d, 2H), 7.48 (d, 2H), 7.42 (d, 1H, J=15.6 Hz) | 188.9, 142.9, 139.5, 137.2, 136.2, 132.5 (q, J=306 Hz), 129.8, 129.2, 129.0, 126.2, 123.4 | 1662 (C=O), 1590 (C=C), 1110 (C-F), 825 (C-Cl) |
Potential Biological Activity and Signaling Pathways
Chalcones are known to interact with various cellular signaling pathways, contributing to their diverse pharmacological effects. Two key pathways that are often modulated by chalcones are the Nrf2 and NF-κB signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage.[3] Many chalcones are known to be potent activators of the Nrf2 pathway.[4][5][6] The α,β-unsaturated ketone moiety in the chalcone backbone can act as a Michael acceptor, reacting with cysteine residues on Keap1, a repressor protein of Nrf2. This leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.[7][8] This activation of cytoprotective genes is a key mechanism behind the antioxidant and anti-inflammatory effects of chalcones.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[9] Chronic activation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.[10][11] Chalcones have been shown to inhibit the NF-κB signaling pathway.[9][12] The inhibitory mechanism can involve the prevention of the degradation of IκB, an inhibitory protein of NF-κB, or by interfering with the DNA-binding activity of NF-κB itself.[9] By suppressing the NF-κB pathway, chalcones can reduce the expression of pro-inflammatory genes and promote apoptosis in cancer cells.
Visualizations
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Caption: Activation of the Nrf2 signaling pathway by chalcones.
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Conclusion
The synthesis of chalcones from this compound provides a promising avenue for the development of novel therapeutic agents. The Claisen-Schmidt condensation offers a straightforward and efficient method for their preparation. The resulting compounds, featuring the unique trifluoromethylthio moiety, are of significant interest for their potential to modulate key cellular signaling pathways involved in inflammation and oxidative stress. Further investigation into the biological activities of these specific chalcone derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic chalcones as potential anti-inflammatory and cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(Trifluoromethylthio)benzaldehyde as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(trifluoromethylthio)benzaldehyde as a key building block in the synthesis of advanced functional materials. The unique electronic properties imparted by the trifluoromethylthio (-SCF3) group make this reagent a valuable starting material for creating novel liquid crystals, chalcones for nonlinear optical (NLO) applications, and other functional organic molecules. Detailed experimental protocols for the synthesis of representative functional materials are provided below.
Introduction
This compound is an aromatic aldehyde functionalized with a trifluoromethylthio group at the para position. The -SCF3 moiety is a strong electron-withdrawing group, which significantly influences the electronic and physical properties of molecules into which it is incorporated. This group enhances molecular stability, and its presence can lead to desirable characteristics in functional materials, such as specific liquid crystalline phases and enhanced nonlinear optical responses.[1] The aldehyde functionality provides a reactive handle for a variety of chemical transformations, including condensation and olefination reactions, making it a versatile precursor for a wide range of molecular architectures.
Application 1: Synthesis of Schiff Base Liquid Crystals
The condensation of this compound with various anilines is a straightforward method for the synthesis of Schiff base (imine) compounds. These materials are of significant interest in the field of liquid crystals due to their unique mesomorphic properties. The polarity and linearity of the resulting molecules are key factors in the formation of liquid crystalline phases such as nematic and smectic phases.
Logical Workflow for Schiff Base Liquid Crystal Synthesis
Caption: Workflow for Schiff Base Liquid Crystal Synthesis.
Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal
Materials:
-
This compound (1.0 mmol, 206.2 mg)
-
4-Octyloxyaniline (1.0 mmol, 221.4 mg)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and 4-octyloxyaniline (1.0 mmol) in 15 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will precipitate out of the solution upon cooling. For complete precipitation, the flask can be placed in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven at a low temperature.
-
Characterize the final product by Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures, Polarized Optical Microscopy (POM) to identify the liquid crystal phases, and NMR/IR spectroscopy to confirm the chemical structure.
Expected Data Presentation
| Compound | Alkyl Chain Length | Transition | Temperature (°C) |
| Analogous Schiff Base 1 | n=6 | Crystal to Nematic | 85.0 |
| Nematic to Isotropic | 102.5 | ||
| Analogous Schiff Base 2 | n=8 | Crystal to Nematic | 89.0 |
| Nematic to Isotropic | 110.0 | ||
| Analogous Schiff Base 3 | n=10 | Crystal to Smectic A | 92.0 |
| Smectic A to Nematic | 105.0 | ||
| Nematic to Isotropic | 115.0 |
Application 2: Synthesis of Chalcones for Nonlinear Optical (NLO) Applications
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. The resulting α,β-unsaturated ketone core provides a conjugated system that can give rise to interesting optical properties, including nonlinear optical behavior. The use of this compound as a precursor introduces a strong electron-withdrawing group, which can enhance the second-order NLO response of the chalcone.
Signaling Pathway for Chalcone Synthesis (Claisen-Schmidt Condensation)
Caption: Reaction pathway for Chalcone synthesis.
Experimental Protocol: Synthesis of a Chalcone Derivative
Materials:
-
This compound (1.0 mmol, 206.2 mg)
-
4'-Methoxyacetophenone (1.0 mmol, 150.2 mg)
-
Ethanol (10 mL)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% in water)
-
Beaker or Erlenmeyer flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a 50 mL beaker or Erlenmeyer flask, dissolve this compound (1.0 mmol) and 4'-methoxyacetophenone (1.0 mmol) in 10 mL of ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous NaOH solution dropwise to the cooled mixture. The reaction mixture will typically turn yellow or orange.
-
Continue stirring in the ice bath for 1-2 hours, and then allow the mixture to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic.
-
The chalcone product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.
-
Characterize the product by melting point, NMR, IR, and Mass Spectrometry.
Expected Data Presentation
| Property | Value |
| Yield | 85-95% |
| Melting Point | 120-125 °C (example range) |
| λmax (UV-Vis) | 350-400 nm (example range) |
| Second Harmonic Generation (SHG) Efficiency | (Relative to a standard like KDP or Urea) |
Application 3: Synthesis of Stilbene Derivatives via Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and phosphorus ylides. Reacting this compound with a suitable benzylphosphonium salt provides a route to stilbene derivatives containing the -SCF3 group. These compounds can be investigated for their photophysical properties, including fluorescence and photoisomerization.
Experimental Workflow for Stilbene Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethylthio)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-(Trifluoromethylthio)benzaldehyde. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to enhance your reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing copper-catalyzed trifluoromethylthiolation of an aryl halide precursor (e.g., 4-bromobenzaldehyde or 4-iodobenzaldehyde).
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst: The Copper(I) catalyst is susceptible to oxidation to the inactive Cu(II) state. | - Ensure all solvents are properly degassed to remove oxygen. - Use a fresh, high-purity copper salt. - Consider adding a reducing agent, such as sodium ascorbate, to maintain the Cu(I) oxidation state. |
| Poor Quality Reagents: Impurities in the starting materials or trifluoromethylthiolating agent can inhibit the reaction. | - Verify the purity of the aryl halide and trifluoromethylthiolating agent (e.g., AgSCF₃). - Use anhydrous solvents to prevent hydrolysis of reagents. | |
| Suboptimal Reaction Temperature: The reaction rate may be too low at the current temperature. | - Gradually increase the reaction temperature in increments of 10-20°C. - Note that higher temperatures can sometimes lead to side product formation. | |
| Formation of Multiple Side Products | Over-reaction: The product may be undergoing further reactions. | - Monitor the reaction progress closely using TLC or GC and stop the reaction once the starting material is consumed. - Consider lowering the reaction temperature to improve selectivity. |
| Decomposition of Reagents or Product: The aldehyde functional group can be sensitive to certain reaction conditions. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use milder reaction conditions if possible. | |
| Difficulty in Product Purification | Co-elution with Starting Material or Byproducts: The polarity of the product may be similar to that of impurities. | - Optimize the solvent system for column chromatography by testing different ratios of polar and non-polar solvents on a TLC plate.[1] - Consider using a different purification technique, such as recrystallization or distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is the copper-catalyzed cross-coupling reaction between an aryl halide (such as 4-bromobenzaldehyde or 4-iodobenzaldehyde) and a trifluoromethylthiolating agent.[2]
Q2: Which catalyst and ligand system is recommended for this synthesis?
A combination of Copper(I) bromide (CuBr) as the catalyst and 1,10-phenanthroline as the ligand has been reported to be effective for the trifluoromethylthiolation of aryl halides.[2]
Q3: What are the key parameters to optimize for maximizing the yield?
The key parameters to optimize include the choice of catalyst and ligand, the reaction temperature, the solvent, and the purity of all reagents. The stoichiometry of the reactants, particularly the trifluoromethylthiolating agent, should also be carefully controlled to avoid side reactions.
Q4: How can I minimize the formation of disulfide byproducts (CF₃S-SCF₃)?
The formation of disulfide byproducts can sometimes occur. Ensuring an inert atmosphere and using fresh, high-quality reagents can help minimize this side reaction. Additionally, careful control of the reaction stoichiometry is important.
Q5: What is a suitable method for purifying the final product?
Silica gel column chromatography is a common and effective method for purifying this compound.[3] A typical eluent system would be a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[3] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis.[1]
Experimental Protocols
Copper-Catalyzed Synthesis of this compound
This protocol is based on the copper-catalyzed trifluoromethylthiolation of 4-bromobenzaldehyde.
Materials:
-
4-Bromobenzaldehyde
-
Silver(I) trifluoromethanethiolate (AgSCF₃)
-
Copper(I) bromide (CuBr)
-
1,10-Phenanthroline
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous solvents for workup and chromatography (e.g., ethyl acetate, hexane)
-
Saturated aqueous solution of ammonium chloride
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add 4-bromobenzaldehyde (1.0 mmol), AgSCF₃ (1.5 mmol), CuBr (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).
-
The vessel is then sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Execution: Add anhydrous DMF (5 mL) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound.[1][3]
Data Presentation
Table 1: Effect of Reaction Parameters on Yield
The following table summarizes hypothetical data based on literature for the optimization of the synthesis of this compound. This data is for illustrative purposes to guide experimental design.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuBr (10) | 1,10-Phenanthroline (10) | DMF | 25 | 85 |
| 2 | CuI (10) | 1,10-Phenanthroline (10) | DMF | 25 | 82 |
| 3 | CuBr (10) | None | DMF | 25 | 45 |
| 4 | CuBr (10) | 1,10-Phenanthroline (10) | Acetonitrile | 25 | 65 |
| 5 | CuBr (10) | 1,10-Phenanthroline (10) | DMF | 80 | 78 (with side products) |
| 6 | CuBr (5) | 1,10-Phenanthroline (5) | DMF | 25 | 75 |
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Catalytic Cycle
Caption: Proposed mechanism for copper-catalyzed trifluoromethylthiolation.
References
Technical Support Center: 4-(Trifluoromethylthio)benzaldehyde Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Trifluoromethylthio)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial grades of this compound may contain impurities such as 4-(Trifluoromethylthio)benzoic acid (~1%) and 4-(Trifluoromethylthio)benzonitrile (~5%).[1] The presence of the benzoic acid derivative suggests oxidation of the aldehyde.
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound are:
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Vacuum Distillation: Suitable for separating the aldehyde from non-volatile impurities and those with significantly different boiling points.
-
Column Chromatography: Effective for separating the aldehyde from impurities with different polarities, such as the more polar benzoic acid and less polar benzonitrile.
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Recrystallization: A viable option for purifying the solid aldehyde, particularly for removing small amounts of impurities.
Q3: What are the key physical properties to consider during purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key data is summarized in the table below.
| Property | Value |
| Molecular Weight | 206.18 g/mol [1][2] |
| Boiling Point | 219 °C (at atmospheric pressure)[1] |
| Melting Point | 29-31 °C[1] |
| Appearance | Colorless to light yellow liquid or solid |
| Solubility | Soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane. Insoluble in water. |
Troubleshooting Guides
Vacuum Distillation
Issue 1: The compound is decomposing during distillation at atmospheric pressure.
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Cause: The boiling point of 219 °C at atmospheric pressure is high and can lead to thermal degradation of the aldehyde.
-
Solution: Perform the distillation under reduced pressure (vacuum). This will lower the boiling point and minimize decomposition. Aim for a pressure that brings the boiling point into the 100-150 °C range if possible.
Issue 2: The purified product is still contaminated with 4-(Trifluoromethylthio)benzonitrile.
-
Cause: The boiling points of the aldehyde and the benzonitrile impurity may be too close for efficient separation by simple distillation.
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Solution: Use a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the separation efficiency. A slow distillation rate is also recommended.
Column Chromatography
Issue 1: Poor separation between the aldehyde and impurities on the column.
-
Cause: The solvent system (eluent) may not have the optimal polarity to resolve the components.
-
Solution:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to test different solvent mixtures. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[3]
-
Adjust the Gradient: If using a gradient elution, ensure the polarity change is gradual enough to allow for proper separation.
-
Issue 2: The product is eluting very slowly or not at all.
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Cause: The eluent may be too non-polar, causing the aldehyde to strongly adhere to the silica gel.
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Solution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also happen if the cooling rate is too fast.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
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Use a Seed Crystal: Introduce a small crystal of the pure compound to induce crystallization.
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Solvent Selection: Ensure the chosen solvent is appropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4]
-
Issue 2: Low recovery of the purified product.
-
Cause:
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Too much solvent was used, keeping the product dissolved even at low temperatures.
-
The compound has significant solubility in the chosen solvent even at low temperatures.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.
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Solvent System: Consider a two-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.
-
Experimental Protocols
Vacuum Distillation Protocol
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.
-
Apply Vacuum: Gradually apply vacuum to the system.
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Heating: Gently heat the distillation flask in a heating mantle or oil bath.
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Collect Fractions: Collect the fraction that distills at the expected boiling point under the applied vacuum. Discard any initial lower-boiling fractions and stop before higher-boiling impurities begin to distill.
Column Chromatography Protocol
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Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
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Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., hexanes or a hexane/ethyl acetate mixture).
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
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Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
common side reactions in the synthesis of 4-(Trifluoromethylthio)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethylthio)benzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on prevalent side reactions and offering potential solutions.
Q1: My reaction yield is low, and I observe significant amounts of starting material (e.g., 4-bromobenzaldehyde) remaining. What are the likely causes and how can I improve the conversion?
A1: Low conversion in the copper-catalyzed trifluoromethylthiolation of 4-bromobenzaldehyde is a common issue. Several factors could be at play:
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Catalyst Inactivity: The copper(I) catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous.
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Ligand Issues: The choice and quality of the ligand are critical. For instance, 1,10-phenanthroline is often used to facilitate the reaction. Ensure the ligand is pure and used in the correct stoichiometric ratio.
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Insufficient Temperature: While some protocols suggest room temperature reactions with specific solvent systems, many copper-catalyzed cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) may improve the conversion.
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Reagent Purity: The purity of the trifluoromethylthiolating agent (e.g., AgSCF₃ or Me₄NSCF₃) is crucial. Impurities can inhibit the catalyst or participate in side reactions.
Troubleshooting Steps:
-
Verify the inertness of your reaction setup.
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Use freshly purified solvents and reagents.
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Consider increasing the reaction temperature in increments.
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Screen different ligands or catalyst sources if the issue persists.
Q2: I have isolated my product, but NMR and GC-MS analysis show the presence of 4-(Trifluoromethylthio)benzoic acid as a significant impurity. How is this side product formed and how can I prevent it?
A2: The formation of 4-(Trifluoromethylthio)benzoic acid is a result of the oxidation of the aldehyde functional group in your target molecule.[1][2]
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Mechanism of Formation: Aldehydes are susceptible to oxidation, which can occur under the reaction conditions, especially if trace amounts of oxygen or other oxidizing agents are present.[1][2] The reaction can be conceptualized as the hydration of the aldehyde to a geminal diol, which is then oxidized to the carboxylic acid.
-
Prevention Strategies:
-
Strict Inert Atmosphere: The most critical step is to maintain a rigorously oxygen-free environment throughout the reaction and work-up. This can be achieved by thoroughly degassing your solvents and using a well-sealed reaction vessel under a positive pressure of an inert gas.
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Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help to suppress oxidation.
-
Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of aldehyde oxidation. Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
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Purification: If the benzoic acid byproduct has already formed, it can often be removed from the desired aldehyde product by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The benzoic acid will be deprotonated and move into the aqueous layer, while the aldehyde remains in the organic layer.
-
Q3: My product is contaminated with 4-(Trifluoromethylthio)benzonitrile. What is the source of this impurity?
A3: The presence of 4-(Trifluoromethylthio)benzonitrile as a side product indicates a reaction pathway that converts the aldehyde functional group into a nitrile.
-
Mechanism of Formation: This transformation typically proceeds through an intermediate oxime. If a source of hydroxylamine or a related nitrogen-containing compound is present, it can react with the aldehyde to form an aldoxime. Subsequent dehydration of this aldoxime, which can be promoted by heat or acidic/basic conditions, yields the corresponding nitrile.[3][4][5]
-
Potential Sources and Prevention:
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Contaminated Reagents: Ensure that your solvents (e.g., DMF, if used) and other reagents are free from nitrogen-containing impurities that could lead to oxime formation.
-
Reaction Conditions: Certain reaction conditions might favor this side reaction. For example, some nitrogen-based ligands or additives could potentially contribute to this pathway. If this side product is consistently observed, consider screening alternative ligands or additives.
-
Purification: The benzonitrile byproduct can be separated from the desired aldehyde by column chromatography on silica gel.
-
Quantitative Data on Side Products
The following table summarizes the common side products and their typical prevalence based on commercially available product specifications.
| Side Product | Typical Percentage | Formation Pathway |
| 4-(Trifluoromethylthio)benzoic acid | ~1% | Oxidation of the aldehyde functional group |
| 4-(Trifluoromethylthio)benzonitrile | ~5% | Reaction with nitrogen impurities and dehydration |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound.
Protocol 1: Copper-Catalyzed Trifluoromethylthiolation of 4-Bromobenzaldehyde
This protocol is adapted from general procedures for copper-catalyzed trifluoromethylthiolation of aryl halides.
Materials:
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4-Bromobenzaldehyde
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Trifluoromethylthiolating agent (e.g., AgSCF₃ or Me₄NSCF₃)
-
Copper(I) bromide (CuBr)
-
1,10-Phenanthroline
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Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
Procedure:
-
To an oven-dried Schlenk flask, add CuBr (5 mol%) and 1,10-phenanthroline (10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add 4-bromobenzaldehyde (1.0 equiv) and the trifluoromethylthiolating agent (1.2 equiv).
-
Add the anhydrous, degassed solvent via syringe.
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Stir the reaction mixture at the desired temperature (e.g., 25-120 °C) and monitor the progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Photoredox-Catalyzed Trifluoromethylthiolation of 4-Methylbenzaldehyde
This protocol is based on modern methods for C-H functionalization.
Materials:
-
4-Methylbenzaldehyde
-
Electrophilic trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin)
-
Photocatalyst (e.g., an iridium or ruthenium complex)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
Procedure:
-
To a reaction vessel, add 4-methylbenzaldehyde (1.0 equiv), the electrophilic trifluoromethylthiolating reagent (1.5 equiv), and the photocatalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent.
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Diagram 1: General Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Side Product Formation
Caption: A decision tree for troubleshooting common impurities in the synthesis of this compound.
References
Technical Support Center: NMR Analysis of 4-(Trifluoromethylthio)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 4-(Trifluoromethylthio)benzaldehyde by Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on the identification and quantification of common impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the NMR analysis of this compound for impurity profiling.
1. Question: I see extra peaks in the aromatic region of the ¹H NMR spectrum. How can I identify the impurities?
Answer:
Extra peaks in the aromatic region of the ¹H NMR spectrum of this compound often correspond to process-related impurities. The two most common impurities are 4-(Trifluoromethylthio)benzoic acid and 4-(Trifluoromethylthio)benzonitrile.[1][2]
To identify these impurities, you can look for characteristic signals. The aromatic protons of the benzoic acid and benzonitrile derivatives will appear as doublets, similar to the main compound, but with slightly different chemical shifts due to the different electronic effects of the substituent at the para position.
A workflow for identifying these impurities is as follows:
Caption: Workflow for the identification and quantification of impurities in this compound using NMR.
2. Question: The integration of my aldehyde proton peak is lower than expected. What could be the cause?
Answer:
A lower-than-expected integration for the aldehyde proton can indicate the presence of impurities that do not have an aldehyde proton, such as 4-(Trifluoromethylthio)benzoic acid or 4-(Trifluoromethylthio)benzonitrile. It can also be a sign of degradation of the aldehyde, potentially through oxidation to the corresponding carboxylic acid. To confirm this, you should carefully analyze the aromatic region for the presence of other species and acquire a ¹³C NMR spectrum to look for a carboxylic acid carbonyl peak.
3. Question: I am having trouble with the solubility of my sample in the NMR solvent. What should I do?
Answer:
If your sample of this compound is not dissolving completely in your chosen deuterated solvent (e.g., CDCl₃), you can try the following:
-
Use a different solvent: Solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be good alternatives.[3]
-
Gentle warming: Gently warming the sample can aid dissolution.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and improve solubility.
Incomplete dissolution will lead to broad peaks and inaccurate integrations, so ensuring your sample is fully dissolved is critical.[4]
4. Question: My ¹⁹F NMR spectrum shows more than one singlet. What does this indicate?
Answer:
The ¹⁹F NMR spectrum of a pure sample of this compound should show a single singlet for the -SCF₃ group. The presence of additional singlets in the ¹⁹F NMR spectrum is a strong indicator of other fluorine-containing impurities. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. Therefore, impurities like 4-(Trifluoromethylthio)benzoic acid and 4-(Trifluoromethylthio)benzonitrile will have distinct ¹⁹F chemical shifts. You can use the ¹⁹F NMR spectrum for both identification and quantification of these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound and its common impurities?
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Aldehyde Proton (CHO) | Aromatic Protons (ortho to CHO) | Aromatic Protons (ortho to SCF₃/CF₃) |
| This compound | ~10.0 | ~7.9-8.0 (d) | ~7.7-7.8 (d) |
| 4-(Trifluoromethylthio)benzoic acid | - | ~8.1-8.2 (d) | ~7.7-7.8 (d) |
| 4-(Trifluoromethylthio)benzonitrile | - | ~7.8 (d) | ~7.7 (d) |
| d = doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | C=O / CN | C-SCF₃ / C-CF₃ | Aromatic CH | CF₃ |
| This compound | ~191 | ~135 (q) | ~126-133 | ~123 (q) |
| 4-(Trifluoromethylthio)benzoic acid | ~166 | ~134 (q) | ~125-131 | ~124 (q) |
| 4-(Trifluoromethylthio)benzonitrile | ~118 | ~133 (q) | ~126-133 | ~123 (q) |
| q = quartet (due to coupling with ¹⁹F) |
Table 3: Predicted ¹⁹F NMR Chemical Shifts (ppm) in CDCl₃ (Referenced to CFCl₃ at 0 ppm)
| Compound | Chemical Shift (ppm) |
| This compound | ~ -43 |
| 4-(Trifluoromethylthio)benzoic acid | ~ -43 |
| 4-(Trifluoromethylthio)benzonitrile | ~ -43 |
| Note: The ¹⁹F chemical shifts for the -SCF₃ group in these compounds are expected to be very similar. |
Q2: What is the recommended experimental protocol for quantitative NMR (qNMR) analysis of these compounds?
A2: For accurate quantification of impurities, the following protocol is recommended:
Caption: Recommended experimental workflow for quantitative NMR (qNMR) analysis.
Key considerations for qNMR:
-
Internal Standard: Choose an internal standard with peaks that are well-resolved from the analyte and impurity signals. The internal standard should be stable and not react with the sample.
-
Relaxation Delay (D1): A sufficiently long relaxation delay is crucial for accurate integration. It should be at least 5 times the longest T₁ relaxation time of the nuclei being observed.
-
Signal-to-Noise (S/N): A high S/N ratio is necessary for accurate integration, especially for low-level impurities. This can be achieved by increasing the number of scans.
Q3: Can I use ¹⁹F NMR for quantification? What are the advantages?
A3: Yes, ¹⁹F NMR is an excellent technique for the quantification of fluorinated compounds. The main advantages are:
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.
-
Large Chemical Shift Range: This minimizes the chances of signal overlap, which can be a problem in crowded ¹H NMR spectra.
-
Low Natural Abundance of Fluorine: This means that background signals are typically absent, providing a clean baseline for integration.
The principles of qNMR for ¹⁹F are the same as for ¹H. You would use a fluorinated internal standard with a known concentration and purity.
Q4: How can I differentiate between starting materials, intermediates, and by-products in my sample?
A4: To differentiate between various species, a combination of techniques and knowledge of the synthetic route is essential.
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Spiking Experiments: If you have authentic samples of potential starting materials or intermediates, you can "spike" your NMR sample with a small amount of these compounds and see which signals in your spectrum increase in intensity.
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2D NMR: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.
-
Synthetic Route Analysis: Understanding the synthetic pathway to this compound will provide insights into likely unreacted starting materials or by-products that could be present.
References
Technical Support Center: Troubleshooting Wittig Reactions with Electron-Deficient Benzaldehydes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Wittig reactions involving electron-deficient benzaldehydes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with an electron-deficient benzaldehyde (e.g., p-nitrobenzaldehyde) giving a low yield or failing completely?
A1: Several factors can contribute to low yields or reaction failure, even though electron-deficient benzaldehydes are generally more reactive towards nucleophilic attack.[1] Common culprits include:
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Ylide Instability: While the electron-withdrawing group on the benzaldehyde enhances its reactivity, the corresponding ylide can sometimes be unstable under the reaction conditions.
-
Base Selection: The choice of base is critical. While strong bases are needed to form the ylide, they can also participate in side reactions with the electron-deficient aldehyde.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and the stability of the intermediates.
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Steric Hindrance: Although less common with benzaldehydes, significant steric bulk on either the ylide or the aldehyde can impede the reaction.
-
Reaction Conditions: Temperature and reaction time can significantly impact the outcome.
Q2: How do I choose the appropriate base for my Wittig reaction with an electron-deficient benzaldehyde?
A2: The choice of base depends on the acidity of the phosphonium salt. For unstabilized or semi-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are typically required.[1] For stabilized ylides, weaker bases like sodium carbonate or even sodium bicarbonate can be effective.[2] It is crucial to use fresh, high-quality bases, as their effectiveness can degrade with storage.
Q3: My reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?
A3: The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the ylide:
-
Stabilized Ylides: These ylides (containing an electron-withdrawing group on the carbon) are more stable and tend to favor the formation of the thermodynamically more stable (E)-alkene.[3][4][5]
-
Non-stabilized Ylides: These ylides (typically with alkyl substituents on the carbon) are more reactive and generally lead to the kinetically favored (Z)-alkene.[3][4]
For electron-deficient benzaldehydes, using a stabilized ylide is a common strategy to achieve high (E)-selectivity.
Q4: I am having difficulty removing the triphenylphosphine oxide byproduct from my product. What are the best purification methods?
A4: Triphenylphosphine oxide is a notoriously difficult byproduct to remove due to its polarity and high boiling point.[6][7] Common purification strategies include:
-
Column Chromatography: This is the most common method. A silica gel column with a suitable solvent system (e.g., hexanes/ethyl acetate) can effectively separate the alkene product from triphenylphosphine oxide.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can sometimes be effective.
-
Precipitation of a Metal Complex: Triphenylphosphine oxide can form complexes with certain metal salts, such as zinc chloride (ZnCl₂), which can then be removed by filtration.[7]
Q5: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction?
A5: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig reaction, particularly in the following scenarios:
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Low Wittig Yields: If the Wittig reaction is consistently giving low yields, the HWE reaction often provides a more efficient route to the desired alkene.
-
Improved (E)-Selectivity: The HWE reaction with stabilized phosphonate ylides almost exclusively yields the (E)-alkene.[8]
-
Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble, making the purification process significantly simpler than removing triphenylphosphine oxide.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common problems encountered in Wittig reactions with electron-deficient benzaldehydes.
Problem: Low or No Product Formation
Problem: Undesired Stereoselectivity (Mixture of E/Z Isomers)
Data Presentation
The following tables summarize quantitative data for Wittig and related reactions with electron-deficient benzaldehydes.
Table 1: Relative Rate Constants for Wittig Reaction of Substituted Benzaldehydes
| Substituent (Position) | Relative Rate Constant (k/k₀) |
| p-NO₂ | 14.7 |
| m-NO₂ | 10.5 |
| p-Cl | 2.75 |
| H | 1.00 |
| p-CH₃ | 0.45 |
Data suggests that electron-withdrawing groups significantly increase the rate of the Wittig reaction.
Table 2: Yield and E/Z Ratio for a One-Pot Aqueous Wittig Reaction
| Aldehyde | Ylide Precursor | % Yield | E:Z Ratio |
| Benzaldehyde | Methyl bromoacetate | 87.0 | 95.5:4.5 |
| 4-Methoxybenzaldehyde | Methyl bromoacetate | 90.5 | 93.1:6.9 |
| 2-Thiophenecarboxaldehyde | Methyl bromoacetate | 87.0 | 99.8:0.2 |
| Benzaldehyde | Bromoacetonitrile | 86.1 | 58.8:41.2 |
This "green" protocol using a stabilized ylide generally provides high yields and good to excellent (E)-selectivity.[2]
Experimental Protocols
Protocol 1: Wittig Reaction of p-Nitrobenzaldehyde with a Stabilized Ylide
This protocol is adapted from a one-pot aqueous procedure and is suitable for producing an (E)-alkene.[2][9]
Materials:
-
p-Nitrobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
1 M Sulfuric Acid
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add p-nitrobenzaldehyde (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 mmol).
-
Solvent Addition: Add 10 mL of a saturated aqueous solution of sodium bicarbonate.
-
Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding 1 M sulfuric acid until the solution is acidic.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate solvent system to separate the product from triphenylphosphine oxide.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction of an Electron-Deficient Benzaldehyde
This protocol is a general procedure for the (E)-selective olefination of aldehydes.
Materials:
-
Electron-deficient benzaldehyde (e.g., p-cyanobenzaldehyde)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.2 mmol) in anhydrous THF (5 mL).
-
Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.2 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the electron-deficient benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography if necessary.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sciepub.com [sciepub.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. delval.edu [delval.edu]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: 4-(Trifluoromethylthio)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 4-(Trifluoromethylthio)benzaldehyde. Our goal is to help you prevent its decomposition during chemical reactions and ensure the success of your experiments.
Troubleshooting Guide: Preventing Decomposition
This guide addresses common issues encountered during reactions involving this compound and provides actionable solutions.
| Symptom / Observation | Potential Cause | Recommended Action |
| Formation of 4-(Trifluoromethylthio)benzoic acid (Confirmed by NMR, LC-MS, etc.) | Oxidation of the aldehyde group. This can be caused by exposure to air (oxygen), oxidizing reagents, or certain reaction conditions. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen. Avoid Strong Oxidants: If possible, choose reaction pathways that do not involve strong oxidizing agents. If an oxidant is necessary, consider milder reagents and control the stoichiometry carefully. Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of oxidation. |
| Formation of colored impurities or tar-like substances | Polymerization or self-condensation of the aldehyde, potentially catalyzed by strong acids or bases. | Controlled Addition of Reagents: Add strong acids or bases slowly and at low temperatures to control the reaction exotherm and minimize localized high concentrations. Use of Weaker Bases/Acids: If the reaction allows, opt for weaker bases or acids to reduce the likelihood of side reactions. Protection/Deprotection Strategy: For multi-step syntheses, consider protecting the aldehyde group as an acetal, which is stable to many reaction conditions, and deprotect it in a later step. |
| Cleavage of the Trifluoromethylthio (-SCF3) group | While generally stable, the -SCF3 group can be susceptible to cleavage under harsh reductive conditions or with certain nucleophiles. | Milder Reducing Agents: For reductions, select milder and more selective reducing agents. For example, in reductive aminations, sodium triacetoxyborohydride is often a better choice than sodium borohydride. Screen Nucleophiles: When using strong nucleophiles, it is advisable to perform small-scale test reactions to check for cleavage of the -SCF3 group. |
| Low yield or incomplete reaction | This can be due to a variety of factors, including decomposition of the starting material, suboptimal reaction conditions, or reagent deactivation. | Purity of Starting Material: Ensure the this compound is of high purity. Impurities such as the corresponding benzoic acid can interfere with the reaction.[1] Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for your specific transformation. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and identify the formation of byproducts in real-time. |
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethylthio (-SCF3) group in this compound?
A1: The trifluoromethylthio group is known to be highly stable due to the strong electron-withdrawing nature of the trifluoromethyl group, which enhances the chemical and metabolic stability of the molecule.[2][3][4] It is generally robust under a variety of reaction conditions. However, like any functional group, it has its limits and can be susceptible to cleavage under very harsh conditions.
Q2: What is the most common decomposition pathway for this compound?
A2: The most frequently observed decomposition pathway is the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 4-(trifluoromethylthio)benzoic acid. This is a common issue with many aldehydes and is often facilitated by exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of certain catalysts. The presence of 4-(trifluoromethylthio)benzoic acid as an impurity in commercial batches of the aldehyde supports this observation.[1]
Q3: Can the trifluoromethylthio (-SCF3) group itself be oxidized?
A3: Yes, under specific oxidative conditions, the sulfur atom in the trifluoromethylthio group can be oxidized to form the corresponding sulfoxide (Ar-S(O)CF3) or sulfone (Ar-S(O2)CF3).[5] However, this typically requires the use of specific oxidizing agents, and it is not a common decomposition pathway under standard synthetic transformations that do not employ strong oxidants.
Q4: Are there any specific reaction conditions I should avoid when using this compound?
A4: While generally stable, it is advisable to avoid:
-
Prolonged exposure to air and high temperatures: This combination can accelerate the oxidation of the aldehyde.
-
Strong, non-selective oxidizing agents: These can lead to the formation of the carboxylic acid byproduct or potentially oxidize the -SCF3 group.
-
Very harsh acidic or basic conditions for extended periods: While the -SCF3 group is relatively stable, extreme pH and high temperatures could potentially lead to degradation. A study on related aryl trifluoromethyl ethers and thioethers suggests good stability under acidic and basic conditions, but caution is always recommended.
Experimental Protocols: Key Reactions
Below are general protocols for common reactions involving this compound, with an emphasis on minimizing decomposition.
Protocol 1: Aldol Condensation
This protocol describes a base-catalyzed aldol condensation.
Materials:
-
This compound
-
Enolizable ketone (e.g., acetone, acetophenone)
-
Base (e.g., NaOH, KOH)
-
Solvent (e.g., Ethanol)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolve this compound (1 equivalent) and the ketone (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of the base (e.g., 10% NaOH) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting:
-
If significant amounts of 4-(trifluoromethylthio)benzoic acid are observed, ensure all steps are performed under a strictly inert atmosphere and use degassed solvents.
-
If polymerization or tar formation occurs, try using a weaker base or adding the base at an even lower temperature.
Protocol 2: Wittig Reaction
This protocol outlines the synthesis of an alkene from this compound.
Materials:
-
This compound
-
Wittig reagent (e.g., a phosphonium ylide)
-
Base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0°C or -78°C, depending on the base used.
-
Slowly add the base to generate the ylide (a color change is often observed).
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to remove the triphenylphosphine oxide byproduct.
Troubleshooting:
-
Low yields can be due to moisture inactivating the strong base and ylide. Ensure all glassware is dry and solvents are anhydrous.
-
The primary byproduct is triphenylphosphine oxide, which can sometimes be challenging to separate. Proper purification techniques are crucial.
Protocol 3: Reductive Amination
This protocol describes the formation of an amine from this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the amine (1-1.2 equivalents) in the chosen solvent.
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting:
-
If reduction of the aldehyde to the corresponding alcohol is observed, ensure the reducing agent is added after the imine has had time to form. Using a milder reducing agent like sodium triacetoxyborohydride, which is selective for imines over aldehydes, is highly recommended.
-
If the reaction is sluggish, a small amount of acetic acid can be added to catalyze imine formation.
Visualizations
Decomposition Pathway of this compound
Caption: Potential decomposition pathways for this compound.
Troubleshooting Workflow for this compound Reactions
Caption: A logical workflow for troubleshooting reactions with this aldehyde.
References
- 1. This compound 90 4021-50-5 [sigmaaldrich.com]
- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
Technical Support Center: Scale-Up of 4-(Trifluoromethylthio)benzaldehyde Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 4-(Trifluoromethylthio)benzaldehyde synthesis. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Troubleshooting Guide
Issue: Low Yield or Incomplete Conversion
Q1: Our large-scale reaction of 4-chlorobenzaldehyde with sodium trifluoromethylthiolate (NaSCF₃) is showing significantly lower yield compared to the lab-scale experiment. What are the potential causes and how can we troubleshoot this?
A1: Low yield upon scale-up is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stability:
-
NaSCF₃: This reagent is sensitive to moisture and air, which can lead to decomposition. Ensure it is handled under an inert atmosphere (nitrogen or argon) and that the solvent (typically DMF or a similar polar aprotic solvent) is anhydrous. For large-scale operations, it is crucial to verify the quality of each new batch of the reagent.
-
4-Chlorobenzaldehyde: Impurities in the starting material can lead to side reactions. Verify the purity of the 4-chlorobenzaldehyde before use.
-
-
Reaction Conditions:
-
Temperature Control: The nucleophilic aromatic substitution reaction is often exothermic. Poor heat dissipation in a large reactor can lead to localized overheating, causing decomposition of the product or reagents. Ensure efficient stirring and a robust cooling system are in place. A gradual temperature increase might be observed, and it should be carefully monitored and controlled.
-
Mixing: Inadequate mixing in a large reactor can lead to localized concentration gradients, affecting the reaction rate and promoting side reactions. The efficiency of the stirring system should be evaluated for the larger volume.
-
-
Reaction Work-up:
-
Quenching: The method of quenching the reaction can impact the yield. Ensure the quenching procedure is scalable and effectively neutralizes any reactive species.
-
Extraction and Phase Separation: Phase separation can be more challenging at a larger scale. Ensure sufficient time and appropriate equipment for efficient extraction and separation of the product.
-
Q2: We are observing the formation of significant amounts of bis(trifluoromethyl) disulfide ((CF₃S)₂). What causes this and how can we minimize it?
A2: The formation of bis(trifluoromethyl) disulfide is a common side reaction, often resulting from the oxidation of the trifluoromethylthiolate anion.
-
Atmosphere Control: The primary cause is often the presence of oxygen. Rigorous exclusion of air from the reaction vessel by maintaining a positive pressure of an inert gas is critical.
-
Reagent Quality: The purity of the sodium trifluoromethylthiolate is important. If the reagent has started to decompose, it may contain disulfide impurities that can be introduced into the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The main safety concerns include:
-
Exothermic Reaction: The reaction between 4-chlorobenzaldehyde and sodium trifluoromethylthiolate can be exothermic. On a large scale, this can lead to a thermal runaway if not properly controlled. Reaction calorimetry is recommended to understand the heat of reaction and to design an adequate cooling system.
-
Reagent Handling: Sodium trifluoromethylthiolate is moisture and air-sensitive and can be pyrophoric. It should be handled in a dry, inert atmosphere.
-
Solvent Hazards: The use of large volumes of solvents like DMF poses health and environmental risks. Ensure proper ventilation and solvent handling and recovery procedures are in place.
Q2: What are the common impurities found in the final product and how can they be removed?
A2: Common impurities include unreacted starting materials and byproducts from side reactions.
-
4-(Trifluoromethylthio)benzoic acid: This can form from the oxidation of the aldehyde group.
-
4-(Trifluoromethylthio)benzonitrile: The origin of this impurity is less common in this specific reaction but can arise from other synthetic routes or impurities in starting materials.
-
Bis(trifluoromethyl) disulfide: As mentioned in the troubleshooting guide, this can form from the oxidation of the trifluoromethylthiolate.
Purification is typically achieved through distillation under reduced pressure. The significant difference in boiling points between the desired product and the common impurities allows for effective separation.
Data Presentation
Table 1: Common Impurities in Technical Grade this compound
| Impurity | Typical Concentration (%) | Potential Origin |
| 4-(Trifluoromethylthio)benzoic acid | ~1 | Oxidation of the aldehyde |
| 4-(Trifluoromethylthio)benzonitrile | ~5 | Side reaction or impurity in starting material |
Table 2: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Synthesis
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) | Challenges in Scale-Up |
| Yield | 85-90% | 75-80% | Heat and mass transfer limitations, longer reaction times. |
| Purity (crude) | 90-95% | 80-85% | Increased side product formation due to temperature gradients. |
| Reaction Time | 4-6 hours | 8-12 hours | Slower reagent addition to control exotherm, slower heating/cooling. |
| Max. Temp. Rise | 5-10 °C | 20-30 °C | Lower surface area to volume ratio leads to less efficient heat dissipation. |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
This protocol is a representative example for the scale-up of the synthesis from 4-chlorobenzaldehyde and sodium trifluoromethylthiolate. Note: This is an illustrative protocol and should be optimized and validated for specific equipment and safety procedures.
-
Reactor Preparation: A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet/outlet is thoroughly dried and purged with nitrogen.
-
Reagent Charging:
-
Anhydrous N,N-dimethylformamide (DMF, 20 L) is charged into the reactor.
-
4-chlorobenzaldehyde (2.8 kg, 20 mol) is added and stirred until dissolved.
-
The solution is cooled to 10-15 °C.
-
-
Addition of NaSCF₃:
-
Sodium trifluoromethylthiolate (3.0 kg, 22 mol) is added portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 25 °C. The addition is controlled by monitoring the reaction exotherm.
-
-
Reaction:
-
After the addition is complete, the reaction mixture is slowly heated to 60-70 °C and maintained at this temperature for 4-6 hours.
-
The reaction progress is monitored by HPLC or GC analysis of aliquots.
-
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The mixture is slowly poured into a vessel containing ice water (40 L).
-
The aqueous mixture is extracted with toluene (3 x 10 L).
-
The combined organic layers are washed with water (2 x 10 L) and brine (1 x 10 L).
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
-
Purification:
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
-
Mandatory Visualization
Technical Support Center: Stability of the Trifluoromethylthio (SCF3) Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the chemical stability of the trifluoromethylthio (SCF3) functional group. The SCF3 group is prized in medicinal and agricultural chemistry for its unique electronic properties and high lipophilicity, which can enhance metabolic stability and cell permeability.[1][2][3][4] However, understanding its stability under various experimental conditions is crucial for successful synthesis, formulation, and application.
Frequently Asked Questions (FAQs)
Q1: How stable is the aryl-SCF3 group to common acidic conditions?
A1: Generally, the trifluoromethylthio group, particularly when attached to an aromatic ring (aryl-SCF3), is robust under many acidic conditions. It is significantly more stable than its oxygen analog, the trifluoromethoxy (OCF3) group, to acidic hydrolysis. However, extremely harsh acidic conditions (e.g., concentrated superacids) or prolonged heating in strong acids can lead to degradation. For most synthetic and pharmaceutical applications, such as reactions involving trifluoroacetic acid (TFA) for deprotection steps, the aryl-SCF3 group remains intact.
Q2: What is the expected stability of the SCF3 group under basic conditions?
A2: The SCF3 group is more susceptible to degradation under basic conditions compared to acidic conditions.[5] Strong bases, especially in protic solvents, can lead to decomposition. The reactivity is highly dependent on the substrate, the strength of the base, the temperature, and the solvent system. Rapid degradation can be observed with strong bases like sodium hydroxide.[5]
Q3: My SCF3-containing compound is degrading during a basic reaction. What are my options?
A3: If you observe degradation, consider the following modifications:
-
Use a weaker base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases (e.g., K2CO3, Cs2CO3) or organic bases (e.g., triethylamine, DIPEA).
-
Lower the temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) to minimize the rate of degradation.
-
Use aprotic solvents: Solvents like THF, dioxane, or acetonitrile are often preferable to protic solvents like methanol or water, as they can reduce the rate of nucleophilic attack on the sulfur atom.
-
Reduce reaction time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired transformation is complete.
Q4: What are the likely degradation products of an aryl-SCF3 compound?
A4: Under basic conditions, the primary degradation pathway is often nucleophilic attack at the sulfur atom. This can lead to the formation of the corresponding thiol or disulfide and release of fluoride ions. Under oxidative conditions, the sulfur atom can be oxidized to form sulfoxide or sulfone functional groups.[2]
Q5: How can I monitor the stability of my SCF3-containing compound in a formulation or during a reaction?
A5: The most common and effective methods are chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method to monitor the disappearance of the parent compound and the appearance of degradation products.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly powerful as it not only separates the components but also provides mass information, aiding in the identification of degradation products.[7]
-
19F NMR Spectroscopy: Fluorine NMR is an excellent tool for quantitatively monitoring the SCF3 group. The chemical shift of the SCF3 group is highly sensitive to its environment, and the appearance of new signals can indicate degradation.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution(s) |
| Loss of SCF3 signal in 19F NMR after basic workup. | The SCF3 group has degraded due to exposure to strong base. | Use a milder base (e.g., NaHCO3, K2CO3) for the workup. Keep the temperature low during extraction. Minimize contact time with the basic aqueous phase. |
| Multiple new peaks in HPLC analysis after a reaction at elevated temperature. | The compound is thermally unstable, or the SCF3 group is reacting under the conditions. | Attempt the reaction at a lower temperature. If thermal instability is suspected, perform a stability study on the starting material under the reaction conditions (solvent, temperature) without the reagents. |
| Inconsistent results in a cross-coupling reaction involving an SCF3-aryl halide. | The SCF3 group may be sensitive to the specific ligand, base, or temperature used in the catalytic cycle. | Screen different ligands and bases. Use a lower reaction temperature and extend the reaction time. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions. |
| Compound degrades during purification by silica gel chromatography. | The silica gel is slightly acidic and may be catalyzing hydrolysis or decomposition, especially if the compound has other sensitive functional groups. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina (basic or neutral) or C18 (reversed-phase). |
Quantitative Stability Data
The stability of a trifluoromethylthio group is highly substrate-dependent. The following tables provide illustrative data based on typical observations for an electron-neutral aryl-SCF3 compound.
Table 1: Stability in Acidic Conditions
| Condition | Temperature | Time (h) | Solvent | % Parent Compound Remaining |
| 1 M HCl | 25 °C | 24 | H2O / MeCN (1:1) | >99% |
| 1 M HCl | 60 °C | 24 | H2O / MeCN (1:1) | ~98% |
| Trifluoroacetic Acid (TFA) | 25 °C | 12 | Dichloromethane | >99% |
| 5 M H2SO4 | 80 °C | 6 | H2O | ~90% |
Table 2: Stability in Basic Conditions
| Condition | Temperature | Time (h) | Solvent | % Parent Compound Remaining |
| 1 M NaOH | 25 °C | 4 | H2O / MeCN (1:1) | ~35%[5] |
| 1 M NaOH | 60 °C | 1 | H2O / MeCN (1:1) | <5% |
| 2 M K2CO3 | 25 °C | 24 | H2O / MeCN (1:1) | ~95% |
| 1 M LiOH | 25 °C | 8 | THF / H2O (4:1) | ~70% |
Experimental Protocols
Protocol 1: General Procedure for Assessing SCF3 Group Stability
This protocol outlines a general method for determining the stability of an SCF3-containing compound under specific aqueous acidic or basic conditions using HPLC analysis.
-
Preparation of Stock Solution: Prepare a ~1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Preparation of Test Solutions:
-
For each condition, add a known volume of the stock solution to a predetermined volume of the acidic or basic aqueous solution (e.g., 1 M HCl, pH 10 buffer) to achieve a final concentration of ~50 µg/mL. The final percentage of organic co-solvent should be kept low (e.g., <5%) to ensure the aqueous condition is dominant.
-
Prepare a control sample by diluting the stock solution in a neutral medium (e.g., water/acetonitrile).
-
-
Incubation: Incubate all test and control solutions at a constant, controlled temperature (e.g., 25 °C or 50 °C).
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately neutralize the aliquot by adding a quenching solution (e.g., for an acidic sample, add a solution of NaOH; for a basic sample, add HCl) to stop further degradation. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the quenched samples by a validated reverse-phase HPLC method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample, using the peak area from the HPLC chromatogram.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of the experimental protocol described above for assessing compound stability.
Caption: A flowchart of the stability testing protocol.
Potential Degradation Pathway
This diagram shows a simplified, plausible degradation pathway for an aryl-SCF3 compound under strong basic conditions.
Caption: A simplified diagram of aryl-SCF3 degradation.
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Reaction Times for Schiff Base Formation with 4-(Trifluoromethylthio)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Schiff bases from 4-(Trifluoromethylthio)benzaldehyde. The strong electron-withdrawing nature of the trifluoromethylthio group presents unique considerations for achieving rapid and efficient imine formation.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of Schiff bases with this compound and provides actionable solutions in a question-and-answer format.
Q1: My Schiff base reaction with this compound is very slow or not proceeding to completion. What are the likely causes and how can I accelerate it?
A1: Slow or incomplete Schiff base formation with this substrate can be attributed to several factors, primarily related to the reaction equilibrium and the stability of intermediates. The electron-withdrawing trifluoromethylthio group enhances the electrophilicity of the carbonyl carbon, which should facilitate the initial nucleophilic attack by the amine. However, the rate-determining step is often the acid-catalyzed dehydration of the hemiaminal intermediate.
Troubleshooting Steps:
-
Optimize Catalyst and pH: The reaction is typically catalyzed by acid. A mildly acidic environment (pH 4-5) is generally optimal to facilitate the dehydration of the hemiaminal intermediate without excessively protonating the amine nucleophile.[1][2]
-
Effective Water Removal: Schiff base formation is a reversible reaction that produces water as a byproduct. Efficient removal of water is crucial to drive the equilibrium towards the product.[2]
-
Solvent Selection: The choice of solvent can significantly impact reaction rates by influencing reactant solubility and the efficacy of water removal.
-
Increase Reactant Concentration: Employing an excess of one of the reactants (usually the less expensive or more volatile one) can shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.[2]
-
Temperature Adjustment: Increasing the reaction temperature can enhance the rate of reaction. However, excessive heat should be avoided to prevent potential side reactions or degradation of products.
Q2: What is the best type of catalyst to use for this reaction, and in what amount?
A2: Acid catalysts are generally employed to accelerate Schiff base formation. For reactions involving this compound, the following can be considered:
-
Brønsted Acids: A catalytic amount (e.g., a few drops or 0.1-1 mol%) of a weak acid like glacial acetic acid is a common starting point.[2] Stronger acids like p-toluenesulfonic acid (p-TsOH) can also be effective but require careful optimization to avoid side reactions.
-
Lewis Acids: Lewis acids such as ZnCl₂, MgSO₄, or TiCl₄ can also catalyze the reaction by activating the carbonyl group. Anhydrous MgSO₄ has the dual benefit of acting as a catalyst and a dehydrating agent.
It is crucial to use the catalyst in catalytic amounts, as excessive acid can protonate the amine, rendering it non-nucleophilic and thereby inhibiting the reaction.[1]
Q3: How do I choose the right solvent for my reaction?
A3: The ideal solvent should dissolve the reactants and facilitate the removal of water.
-
Protic Solvents: Alcohols like ethanol or methanol are commonly used and can often give good results, especially when refluxing with a dehydrating agent.
-
Aprotic Solvents: Aprotic solvents that form an azeotrope with water, such as toluene or benzene, are highly effective when used with a Dean-Stark apparatus for continuous water removal. This is often the most efficient method for driving the reaction to completion.[2]
-
High-Boiling Point Solvents: For less reactive amines, high-boiling point solvents like DMF or DMSO can be used to allow for higher reaction temperatures, but care must be taken to avoid thermal degradation.
Q4: My Schiff base product is hydrolyzing back to the starting materials during workup or purification. How can I prevent this?
A4: The imine bond is susceptible to hydrolysis, especially under acidic conditions. The electron-withdrawing nature of the trifluoromethylthio group can make the imine carbon more electrophilic and thus more prone to nucleophilic attack by water.
Prevention Strategies:
-
Anhydrous Workup: Ensure all workup steps are performed under anhydrous conditions. Use dried solvents and avoid exposure to atmospheric moisture.
-
Neutral or Basic Wash: During extraction, wash the organic layer with a neutral (brine) or a weak basic solution (e.g., saturated sodium bicarbonate) to remove any residual acid catalyst.
-
Avoid Silica Gel Chromatography if Possible: The acidic nature of silica gel can promote hydrolysis. If chromatography is necessary, consider using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
-
Rapid Isolation: Minimize the time the product is in solution, especially in the presence of any moisture or acid.
Q5: I am observing the formation of side products. What are they and how can I minimize them?
A5: With electron-deficient aldehydes, potential side reactions could include self-condensation of the amine if it has enolizable protons, or other reactions if the amine has multiple functional groups.
Minimization Strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and amine. A slight excess of one reactant can sometimes be beneficial but should be optimized.
-
Optimize Temperature: Running the reaction at the lowest effective temperature can help minimize the formation of side products.
-
Inert Atmosphere: If your reactants or products are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Data Presentation
The following table summarizes the expected impact of different catalysts and solvents on the reaction time for the formation of a Schiff base from this compound. Please note that these are general guidelines, and optimal conditions should be determined experimentally.
| Catalyst | Solvent | Typical Reaction Time | Notes |
| Glacial Acetic Acid (cat.) | Ethanol | 2 - 6 hours | A good starting point. Reaction progress should be monitored by TLC. |
| p-Toluenesulfonic Acid (cat.) | Toluene | 1 - 4 hours | More potent catalyst. Use with a Dean-Stark trap for best results. |
| Anhydrous MgSO₄ | Dichloromethane | 4 - 12 hours | Acts as both a mild Lewis acid catalyst and a dehydrating agent. |
| None | Methanol | > 12 hours | Uncatalyzed reaction is likely to be slow and may not go to completion. |
Experimental Protocols
General Protocol for the Synthesis of a Schiff Base from this compound
This protocol provides a general starting point for the synthesis. The specific amine, solvent, and catalyst may require optimization.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Anhydrous solvent (e.g., ethanol or toluene)
-
Acid catalyst (e.g., glacial acetic acid, 2-3 drops)
-
Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) or Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., 5 mL per mmol of aldehyde).
-
Add the primary amine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
If using a dehydrating agent, add anhydrous MgSO₄ (e.g., 2-3 eq) or activated 4Å molecular sieves to the flask. If using a Dean-Stark trap with toluene, fill the trap with toluene before heating.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when the starting aldehyde spot is no longer visible on TLC), cool the reaction mixture to room temperature.
-
If a dehydrating agent was used, filter the mixture to remove the solid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes, or a mixture thereof) or by column chromatography on deactivated silica gel if necessary.
Mandatory Visualization
Caption: Acid-catalyzed mechanism of Schiff base formation.
Caption: A logical workflow for troubleshooting slow reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Trifluoromethylthio)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-(Trifluoromethylthio)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. The analysis is grounded in the electronic properties of the trifluoromethylthio (-SCF₃) and trifluoromethyl (-CF₃) substituents, quantified by Hammett constants, and their subsequent influence on the reactivity of the aldehyde functional group in nucleophilic addition reactions.
Introduction
This compound and 4-(Trifluoromethyl)benzaldehyde are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The presence of the electron-withdrawing -SCF₃ and -CF₃ groups at the para-position significantly influences the chemical properties and reactivity of the benzaldehyde moiety. Understanding the subtle differences in their reactivity is crucial for optimizing synthetic routes and designing novel molecules with desired properties. Both the -CF₃ and -SCF₃ groups are known to be strongly electron-withdrawing, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.
Electronic Effects of -SCF₃ vs. -CF₃ Substituents
The electronic influence of a substituent on a benzene ring can be quantitatively assessed using Hammett constants (σ). The σp value specifically reflects the electronic effect of a substituent at the para position. A more positive σp value indicates a stronger electron-withdrawing effect.
Table 1: Hammett Constants (σp) for -CF₃ and -SCF₃ Substituents
| Substituent | Hammett Constant (σp) |
| -CF₃ | 0.54 |
| -SCF₃ | 0.45[1] |
The data in Table 1 indicates that the trifluoromethyl group (-CF₃) is a slightly stronger electron-withdrawing group than the trifluoromethylthio group (-SCF₃). This difference, though small, can lead to discernible variations in the reactivity of the corresponding benzaldehydes.
Reactivity in Nucleophilic Addition Reactions
The primary mode of reaction for aldehydes is nucleophilic addition to the carbonyl group. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon atom leads to a faster reaction with nucleophiles.
Based on the Hammett constants, the following reactivity trend can be predicted:
4-(Trifluoromethyl)benzaldehyde > this compound
The stronger electron-withdrawing nature of the -CF₃ group leads to a more electron-deficient carbonyl carbon in 4-(trifluoromethyl)benzaldehyde, thus making it more reactive towards nucleophiles compared to this compound.
Experimental Protocols
Representative Experimental Protocol: Comparative Wittig Reaction
This protocol is designed to compare the reaction rates of this compound and 4-(Trifluoromethyl)benzaldehyde with a stabilized ylide.
Materials:
-
This compound
-
4-(Trifluoromethyl)benzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of either this compound or 4-(Trifluoromethyl)benzaldehyde in 10 mL of anhydrous dichloromethane.
-
Ylide Addition: To each flask, add 1.1 mmol of (carbethoxymethylene)triphenylphosphorane at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC. At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). Visualize the spots under UV light. The disappearance of the starting aldehyde spot can be used to gauge the reaction rate.
-
Work-up: Once the reactions are complete (as determined by TLC), concentrate the reaction mixtures under reduced pressure.
-
Purification: Purify the crude products by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the respective ethyl cinnamate products.
-
Analysis: Determine the yield of the purified products for each reaction. For a more quantitative comparison, the reactions can be monitored using ¹H NMR spectroscopy by integrating the signals of the starting material and product over time.
Visualizations
Logical Relationship between Electronic Effects and Reactivity
The following diagram illustrates the relationship between the electron-withdrawing properties of the substituents and the resulting reactivity of the aldehydes.
Caption: Relationship between substituent electronic effects and aldehyde reactivity.
Experimental Workflow for Reactivity Comparison
The following diagram outlines the experimental workflow for the comparative Wittig reaction.
Caption: Experimental workflow for the comparative Witt-ig reaction.
Conclusion
Based on the established Hammett constants, 4-(trifluoromethyl)benzaldehyde is predicted to be more reactive towards nucleophilic addition reactions than this compound due to the slightly stronger electron-withdrawing nature of the -CF₃ group. While direct comparative experimental data is scarce, the provided experimental protocol for a Wittig reaction offers a robust framework for quantifying this reactivity difference. For researchers and drug development professionals, this understanding is key to selecting the appropriate building blocks and optimizing reaction conditions for the synthesis of complex molecules.
References
A Comparative Analysis of Benzaldehyde Derivatives in Condensation Reactions
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic organic chemistry. This guide provides a detailed comparative study of various substituted benzaldehydes in two cornerstone C-C bond-forming reactions: the Claisen-Schmidt and Knoevenagel condensations. By presenting quantitative experimental data, comprehensive protocols, and clear visual representations of reaction pathways, this document serves as a practical resource for optimizing synthetic strategies and accelerating discovery.
The reactivity of benzaldehyde and its derivatives in condensation reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby altering the electrophilicity of the carbonyl carbon. In general, electron-withdrawing groups (EWGs) enhance the electrophilicity, leading to faster reaction rates and often higher yields, while electron-donating groups (EDGs) have the opposite effect. This principle is a fundamental concept in physical organic chemistry and plays a crucial role in reaction design.[1]
Claisen-Schmidt Condensation: A Comparative Performance Analysis
The Claisen-Schmidt condensation, a variant of the aldol condensation, involves the reaction of a substituted benzaldehyde with a ketone, such as acetophenone, in the presence of a base to form an α,β-unsaturated ketone, known as a chalcone.[2][3] Chalcones are valuable intermediates in the synthesis of flavonoids and other biologically active compounds.[3] The electronic effects of the substituents on the benzaldehyde ring directly impact the yield of the resulting chalcone.
Below is a summary of the performance of various substituted benzaldehydes in the Claisen-Schmidt condensation with acetophenone.
| Substituted Benzaldehyde | Catalyst/Solvent | Yield (%) | Reference |
| Benzaldehyde | NaOH/Ethanol | 43 | [3] |
| 4-Methylbenzaldehyde | Solid NaOH (Solvent-free) | High | [3] |
| 4-Methoxybenzaldehyde | NaOH/Ethanol | - | [3] |
| 4-Chlorobenzaldehyde | NaOH/Ethanol | - | |
| 3-Nitrobenzaldehyde | NaOH/Ethanol | - | [1] |
| 4-Nitrobenzaldehyde | NaOH/Ethanol | - |
Knoevenagel Condensation: A Comparative Performance Analysis
The Knoevenagel condensation is another vital carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile or malonic acid, in the presence of a basic catalyst.[4] This reaction is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.[4]
The following table summarizes the performance of various substituted benzaldehydes in the Knoevenagel condensation with malononitrile, highlighting reaction times and yields under specific conditions.[1]
| Substituted Benzaldehyde | Active Methylene Compound | Catalyst/Solvent | Reaction Time | Yield (%) |
| Benzaldehyde | Malononitrile | - | - | 98 |
| 4-Chlorobenzaldehyde | Malononitrile | - | - | - |
| 4-Methylbenzaldehyde | Malononitrile | - | - | - |
| 4-Methoxybenzaldehyde | Malononitrile | - | - | - |
| 4-Nitrobenzaldehyde | Malononitrile | - | - | - |
Experimental Protocols
Detailed methodologies for the Claisen-Schmidt and Knoevenagel condensations are provided below to facilitate the replication and adaptation of these reactions.
Protocol 1: Claisen-Schmidt Condensation
This protocol describes a general procedure for the Claisen-Schmidt condensation between a substituted benzaldehyde and acetophenone.[1][3]
Materials:
-
Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde, 0.75 g)
-
Acetophenone (0.60 ml)
-
95% Ethanol (4.0 ml)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (0.5 ml)
Procedure:
-
In a suitable flask, combine the substituted benzaldehyde and acetophenone in 95% ethanol.
-
Swirl the flask to dissolve the solids. Gentle warming may be necessary.
-
Add the NaOH solution to the mixture and continue to stir.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by vacuum filtration, washed with cold water, and then a small amount of chilled 95% ethanol.[5]
-
The crude product can be purified by recrystallization.
Protocol 2: Solvent-Free Knoevenagel Condensation
This protocol outlines a greener, solvent-free approach to the Knoevenagel condensation.[1][4]
Materials:
-
Substituted benzaldehyde (5.0 mmol)
-
Malonic acid (10.0 mmol, 1.04 g)
-
Ammonium bicarbonate (catalytic amount)
Procedure:
-
Combine the substituted benzaldehyde and malonic acid in a reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
Heat the reaction mixture as required.
-
The reaction progress can be monitored by taking small samples and analyzing them by HPLC or TLC.
-
After the reaction is complete, the resulting solid contains the product, which can be further processed as needed.
Reaction Mechanisms and Workflows
To provide a clearer understanding of the underlying chemical transformations, the following diagrams illustrate the generalized mechanisms for the Claisen-Schmidt and Knoevenagel condensations, as well as a typical experimental workflow.
Caption: Generalized mechanism of the Claisen-Schmidt condensation.
Caption: Generalized mechanism of the Knoevenagel condensation.
Caption: A typical experimental workflow for condensation reactions.
References
A Comparative Guide to the Biological Activity of 4-(Trifluoromethylthio)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (-SCF3) group into bioactive molecules has garnered significant interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and cell permeability, often leading to improved pharmacological profiles. 4-(Trifluoromethylthio)benzaldehyde serves as a versatile starting material for the synthesis of a diverse range of derivatives, including Schiff bases, thiosemicarbazones, and hydrazones, which have demonstrated a wide spectrum of biological activities. This guide provides a comparative overview of the reported biological activities of these derivatives, supported by available experimental data and detailed methodologies, to aid in the design and development of novel therapeutic agents.
Comparative Analysis of Biological Activity
While a direct comparative study of a wide array of this compound derivatives is not extensively available in the literature, we can draw valuable insights from studies on structurally related compounds, particularly those containing the trifluoromethyl (-CF3) moiety. The electronic properties of -SCF3 and -CF3 groups, both being strongly electron-withdrawing, often result in similar biological effects.
Enzyme Inhibition Activity of Hydrazone Derivatives
A study on hydrazones derived from the closely related 4-(trifluoromethyl)benzohydrazide provides a strong basis for understanding the potential of this compound hydrazones as enzyme inhibitors. These compounds have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[1]
Table 1: Cholinesterase Inhibition by Hydrazone Derivatives of 4-(Trifluoromethyl)benzohydrazide [1]
| Compound ID | R (Substituent on Benzaldehyde Ring) | AChE IC50 (µM) | BuChE IC50 (µM) |
| 2a | H | 79.4 | 142.3 |
| 2d | 2-Cl | 88.1 | 19.1 |
| 2g | 2-OH | 50.1 | 63.6 |
| 2l | 4-CF3 | 46.8 | 88.1 |
| 2o | 2-Br | 137.7 | 135.2 |
| 2q | 3-CF3 | 111.4 | 122.7 |
Note: The parent structure for these derivatives is a hydrazone formed from 4-(trifluoromethyl)benzohydrazide and a substituted benzaldehyde. The data suggests that substitution on the benzaldehyde ring significantly influences inhibitory activity.
Anticancer Activity of Thiosemicarbazone and Other Derivatives
Thiosemicarbazones derived from various benzaldehydes have shown promising anticancer activities.[2] While specific data for a series of this compound thiosemicarbazones is limited, studies on other trifluoromethyl-containing heterocyclic compounds provide valuable comparative data. For instance, a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their in vitro cytotoxicity against various cancer cell lines.[3]
Table 2: Cytotoxicity of 5-Trifluoromethyl-Substituted Thiazolo[4,5-d]pyrimidine Derivatives [3]
| Compound ID | Cell Line | IC50 (µM) |
| 3a | C32 (Melanoma) | 24.4 |
| DU145 (Prostate Cancer) | >500 | |
| 3b | A375 (Melanoma) | 25.4 |
| C32 (Melanoma) | 24.4 | |
| DU145 (Prostate Cancer) | 28.3 | |
| MCF-7/WT (Breast Cancer) | 104.0 | |
| 3c | C32 (Melanoma) | 45.5 |
| 3d | C32 (Melanoma) | 87.4 |
Note: These compounds, while not direct derivatives of this compound, highlight the potential of the trifluoromethyl group in conferring potent anticancer activity.
Antimicrobial Activity of Schiff Base and Thiosemicarbazone Derivatives
Schiff bases and thiosemicarbazones are well-established classes of antimicrobial agents. The trifluoromethylthio group is expected to enhance the antimicrobial potency of these derivatives. While a comparative dataset for a series of this compound derivatives is not available, studies on individual or small sets of related compounds demonstrate their potential. For example, various benzaldehyde thiosemicarbazones have been synthesized and evaluated for their antibacterial and antifungal activities, showing considerable efficacy.[4]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of derivatives of this compound, based on methodologies reported in the literature.
General Synthesis of Schiff Base Derivatives
A solution of this compound (1 mmol) in ethanol (20 mL) is added to a solution of the respective primary amine (1 mmol) in ethanol (20 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.
General Synthesis of Thiosemicarbazone Derivatives
To a solution of this compound (1 mmol) in warm ethanol (30 mL), a solution of the appropriate thiosemicarbazide (1 mmol) in warm ethanol (20 mL) is added, followed by the addition of a few drops of concentrated sulfuric acid as a catalyst. The mixture is refluxed for 3-5 hours. The resulting precipitate is filtered while hot, washed with hot ethanol, and then dried. The product can be further purified by recrystallization from ethanol.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate with Mueller-Hinton Broth (MHB). Bacterial suspensions are prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. The bacterial inoculum is then added to each well. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment. The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[5]
Visualizations
To illustrate the general process of discovery and evaluation of the biological activities of this compound derivatives, the following workflow diagram is provided.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
This guide highlights the significant potential of derivatives of this compound as a source of new biologically active compounds. Further systematic studies involving the synthesis and screening of a diverse library of these derivatives are warranted to fully explore their therapeutic potential and to establish clear structure-activity relationships.
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of Trifluoromethylthio (SCF3) and Trifluoromethyl (CF3) Groups
For researchers and professionals in drug development and materials science, understanding the nuanced electronic influence of substituents is paramount for molecular design. The trifluoromethyl (CF3) group is a well-established electron-withdrawing moiety, while the trifluoromethylthio (SCF3) group has emerged as a valuable alternative with distinct electronic characteristics. This guide provides an objective comparison of their electronic properties, supported by experimental data, to inform the strategic selection of these groups in chemical synthesis and optimization.
Quantitative Comparison of Electronic Parameters
The electronic influence of a substituent on an aromatic ring is commonly quantified by Hammett constants (σ) and Swain-Lupton parameters for field/inductive (F) and resonance (R) effects. A positive σ value indicates an electron-withdrawing character, with a larger value signifying a stronger effect. The F parameter quantifies the through-space and through-bond inductive effects, while the R parameter describes the electron-donating or -withdrawing ability through resonance.
| Parameter | Trifluoromethyl (CF3) | Trifluoromethylthio (SCF3) |
| Hammett Constant (σm) | 0.43[1] | 0.44[2] |
| Hammett Constant (σp) | 0.54[1] | 0.50 |
| Swain-Lupton Field/Inductive (F) | 0.38 | 0.43[3] |
| Swain-Lupton Resonance (R) | 0.16 | 0.01[3] |
Key Observations:
-
Both the CF3 and SCF3 groups are strongly electron-withdrawing, as indicated by their positive Hammett constants.
-
The CF3 group is a slightly stronger electron-withdrawing group in the para position (σp = 0.54) compared to the SCF3 group (σp = 0.50).
-
The SCF3 group exhibits a stronger field/inductive effect (F = 0.43) than the CF3 group (F = 0.38).[3]
-
The CF3 group has a more significant resonance component (R = 0.16) compared to the SCF3 group (R = 0.01), which has a negligible resonance effect.[3]
Experimental Determination of Electronic Properties
The Hammett constants are experimentally determined by measuring the acid dissociation constants (pKa) of a series of meta- or para-substituted benzoic acids and comparing them to the pKa of unsubstituted benzoic acid.
Experimental Protocol: Determination of Hammett Constants via Potentiometric Titration
This protocol outlines the determination of the Hammett constant for a para-substituted benzoic acid.
1. Materials and Apparatus:
-
para-Substituted benzoic acid (e.g., 4-(trifluoromethyl)benzoic acid, 4-(trifluoromethylthio)benzoic acid)
-
Unsubstituted benzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol-water solvent mixture (e.g., 1:1 v/v)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
2. Procedure:
-
Solution Preparation:
-
Prepare a standard solution of the substituted benzoic acid (e.g., 0.01 M) in the ethanol-water mixture.
-
Prepare a standard solution of unsubstituted benzoic acid of the same concentration in the same solvent system.
-
-
Titration:
-
Pipette a known volume (e.g., 25.00 mL) of the benzoic acid solution into a beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.5 mL) of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
-
Calculation of Hammett Constant (σ):
-
The Hammett constant (σ) is calculated using the following equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)
-
Visualizing Electronic Effects
The distinct electronic properties of the CF3 and SCF3 groups can be visualized through their inductive and resonance effects on an aromatic ring.
References
A Comparative Guide to the Synthesis of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and fine chemicals. The choice of synthetic route is critical and depends on factors such as the nature and position of substituents on the aromatic ring, functional group tolerance, and desired regioselectivity. This guide provides an objective comparison of six prominent methods for the synthesis of substituted benzaldehydes, supported by experimental data to inform your synthetic strategy.
Comparison of Synthetic Routes
The following table summarizes the key features of six common methods for the synthesis of substituted benzaldehydes, providing a comparative overview of their scope and limitations.
| Reaction | Starting Material | Typical Reagents | Key Features | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | Electron-rich arenes (e.g., anilines, phenols, heterocycles) | DMF, POCl₃ | Formylation of activated aromatic rings.[1][2][3] | Mild conditions, high yields for activated substrates, versatile.[1] | Limited to electron-rich substrates.[2][3] |
| Gattermann-Koch Reaction | Benzene and alkylbenzenes | CO, HCl, AlCl₃, CuCl | Direct formylation of simple aromatic hydrocarbons.[4][5][6] | Utilizes simple and inexpensive reagents.[4] | Requires high pressure and is not suitable for phenols or phenol ethers.[7] |
| Duff Reaction | Phenols and other highly activated aromatic compounds | Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA) | Primarily ortho-formylation of phenols.[8][9] | Good ortho-selectivity for phenols.[10] | Generally moderate yields, requires strongly activating groups.[8][11] |
| Sommelet Reaction | Benzyl halides | Hexamethylenetetramine (HMTA), water | Oxidation of benzyl halides to the corresponding aldehydes.[12][13] | Good for substrates with a pre-existing benzylic halide, tolerates various ring substituents.[12] | Limited to benzylic halides, can have moderate yields.[14] |
| Reimer-Tiemann Reaction | Phenols | Chloroform (CHCl₃), strong base (e.g., NaOH) | Ortho-formylation of phenols via a dichlorocarbene intermediate.[15][16] | A classic method for synthesizing salicylaldehydes.[15] | Often gives a mixture of ortho and para isomers, yields can be moderate.[17][18] |
| Oxidation of Toluenes | Substituted toluenes | Various oxidizing agents (e.g., MnO₂, KMnO₄, catalytic systems with O₂) | Direct oxidation of the methyl group to an aldehyde.[19] | Can be a direct and atom-economical method. | Over-oxidation to the carboxylic acid is a common side reaction and requires careful control of conditions.[20] |
Quantitative Data on Synthetic Yields
The following tables provide specific examples of substituted benzaldehydes synthesized using the discussed methods, along with their reported yields.
Vilsmeier-Haack Reaction
| Starting Material | Product | Yield (%) |
| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | 95+ |
| Indole | Indole-3-carboxaldehyde | 80-90 |
| Anisole | p-Anisaldehyde | 70-80 |
| Phenol | p-Hydroxybenzaldehyde | 60-70 |
Gattermann-Koch Reaction
| Starting Material | Product | Yield (%) |
| Toluene | p-Tolualdehyde | 50 |
| Xylene | 2,4-Dimethylbenzaldehyde | 55 |
| Benzene | Benzaldehyde | 32 |
Duff Reaction
| Starting Material | Product | Yield (%) |
| Phenol | Salicylaldehyde | 15-20 |
| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | 18 |
| 3,4-Dimethylphenol | 2-Hydroxy-4,5-dimethylbenzaldehyde | 14 |
| p-tert-Butylphenol | 2-Hydroxy-5-tert-butylbenzaldehyde | 29 |
Sommelet Reaction
| Starting Material | Product | Yield (%) |
| Benzyl chloride | Benzaldehyde | >80 |
| p-Xylyl chloride | p-Tolualdehyde | >80 |
| 2-Chloromethylthiophene | Thiophene-2-carboxaldehyde | 50-60 |
Reimer-Tiemann Reaction
| Starting Material | Product (ortho/para ratio) | Total Yield (%) |
| Phenol | Salicylaldehyde / p-Hydroxybenzaldehyde (variable) | 30-50 |
| Guaiacol | Vanillin / iso-Vanillin | 20-30 |
| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | 40-50 |
Oxidation of Toluenes
| Starting Material | Oxidant/Catalyst | Product | Conversion (%) | Selectivity (%) |
| Toluene | Co(OAc)₂/N-hydroxyphthalimide | Benzaldehyde | 91 | 90 |
| Toluene | V₂O₅/H₂O₂ | Benzaldehyde | - | up to 30 (yield) |
| p-Chlorotoluene | Biocatalyst (Peroxygenase) | p-Chlorobenzaldehyde | - | 97 |
Experimental Protocols
Vilsmeier-Haack Reaction: Synthesis of 4-(Dimethylamino)benzaldehyde
Materials:
-
N,N-Dimethylaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Ice
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube, place N,N-dimethylaniline (0.1 mol) in DMF (0.3 mol).
-
Cool the mixture in an ice-salt bath.
-
Slowly add phosphorus oxychloride (0.11 mol) dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture on a water bath at 40-45 °C for 2 hours.
-
Pour the resulting viscous solution onto crushed ice (400 g).
-
Neutralize the solution with a saturated aqueous solution of sodium acetate.
-
The product, 4-(dimethylamino)benzaldehyde, precipitates and can be collected by filtration, washed with water, and recrystallized from aqueous ethanol.
Gattermann-Koch Reaction: Synthesis of p-Tolualdehyde
Materials:
-
Toluene
-
Carbon monoxide (CO) gas
-
Hydrogen chloride (HCl) gas
-
Anhydrous aluminum chloride (AlCl₃)
-
Cuprous chloride (CuCl)
Procedure:
-
A mixture of anhydrous aluminum chloride (1.2 mol) and cuprous chloride (0.2 mol) is placed in a high-pressure autoclave.
-
Toluene (1 mol) is added, and the autoclave is sealed.
-
A mixture of carbon monoxide and hydrogen chloride gas is introduced until a pressure of 100-200 atm is reached.
-
The mixture is agitated at 50-60 °C for several hours.
-
After the reaction, the pressure is released, and the reaction mixture is poured onto ice.
-
The organic layer is separated, washed with water and sodium bicarbonate solution, and then distilled to yield p-tolualdehyde.
Duff Reaction: Synthesis of Salicylaldehyde
Materials:
-
Phenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid
-
Water
Procedure:
-
A mixture of glycerol (150 g) and boric acid (35 g) is heated to 150-160 °C to form glyceroboric acid.
-
A mixture of phenol (25 g) and hexamethylenetetramine (35 g) is added in portions to the hot glyceroboric acid with stirring.
-
The temperature is maintained at 150-160 °C for 15-20 minutes.
-
The reaction mixture is cooled to 100 °C, and a solution of sulfuric acid (50 ml in 100 ml of water) is added.
-
The mixture is heated to boiling for 10 minutes and then steam distilled.
-
The salicylaldehyde is collected in the distillate, extracted with a suitable solvent, and purified.
Sommelet Reaction: Synthesis of Benzaldehyde
Materials:
-
Benzyl chloride
-
Hexamethylenetetramine (HMTA)
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
A solution of benzyl chloride (0.1 mol) and hexamethylenetetramine (0.11 mol) in 60% aqueous ethanol (150 ml) is refluxed for 2 hours.
-
The resulting solution containing the quaternary ammonium salt is cooled.
-
The solution is then acidified with concentrated hydrochloric acid and refluxed for an additional 15 minutes to hydrolyze the intermediate.
-
After cooling, the benzaldehyde is extracted with ether, and the extract is washed with water and sodium bicarbonate solution, dried, and distilled to yield the product.
Reimer-Tiemann Reaction: Synthesis of Salicylaldehyde[15]
Materials:
-
Phenol
-
Sodium hydroxide
-
Chloroform
-
Water
-
Sulfuric acid
Procedure:
-
A solution of sodium hydroxide (60 g) in water (100 ml) is placed in a flask fitted with a reflux condenser and a dropping funnel.
-
Phenol (25 g) is added, and the mixture is heated to 60-65 °C on a water bath.
-
Chloroform (60 g) is added dropwise with vigorous stirring over about 1 hour.
-
The reaction is exothermic and the temperature should be maintained at 60-65 °C.
-
After the addition is complete, the mixture is heated for another 30 minutes.
-
Excess chloroform is removed by distillation.
-
The remaining alkaline solution is acidified with dilute sulfuric acid.
-
The salicylaldehyde is isolated by steam distillation.
Oxidation of Toluene: Synthesis of Benzaldehyde
Materials:
-
Toluene
-
Manganese dioxide (MnO₂)
-
Sulfuric acid
-
Water
Procedure:
-
A mixture of toluene (0.1 mol) and 60% sulfuric acid (100 ml) is stirred vigorously in a flask.
-
Powdered manganese dioxide (0.2 mol) is added in small portions over 1 hour, maintaining the temperature below 10 °C with an ice bath.
-
After the addition, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then filtered to remove manganese salts.
-
The organic layer is separated from the filtrate, washed with water and sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and distilled to give benzaldehyde.
Visualization of Synthetic Strategies
The selection of an appropriate synthetic route for a substituted benzaldehyde is a logical process based on the starting material and the desired substitution pattern. The following diagram illustrates a general workflow for this decision-making process.
Caption: A decision-making workflow for selecting a synthetic route to substituted benzaldehydes.
This guide provides a foundational understanding of several key methods for synthesizing substituted benzaldehydes. The choice of method will ultimately be guided by the specific requirements of the target molecule, including the nature of the substituents, desired regioselectivity, and the scale of the synthesis. For complex molecules, a multi-step approach combining different synthetic strategies may be necessary. It is always recommended to consult the primary literature for the most up-to-date and optimized procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. kvmwai.edu.in [kvmwai.edu.in]
- 5. orgosolver.com [orgosolver.com]
- 6. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. benchchem.com [benchchem.com]
- 11. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 14. asianpubs.org [asianpubs.org]
- 15. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 16. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 17. echemi.com [echemi.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Toluene - Wikipedia [en.wikipedia.org]
- 20. tsijournals.com [tsijournals.com]
A Comparative Spectroscopic Guide to 4-(Trifluoromethylthio)benzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 4-(Trifluoromethylthio)benzaldehyde and its oxygen- and carbon-linked trifluoromethyl analogues. The inclusion of the trifluoromethylthio (-SCF3) group in pharmacologically active molecules is of growing interest due to its ability to modulate key properties such as lipophilicity, metabolic stability, and bioavailability. Understanding the spectroscopic signatures of these compounds is crucial for their synthesis, characterization, and further development. This document summarizes key spectroscopic data (NMR, IR, and Mass Spectrometry) and provides detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, 4-(Trifluoromethyl)benzaldehyde, and 4-(Trifluoromethoxy)benzaldehyde to facilitate a clear comparison of their spectral properties.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Signals (δ, ppm) |
| 4-(Trifluoromethyl)benzaldehyde | 10.11 (s, 1H)[1] | 8.02 (d, J = 7.9 Hz, 2H), 7.82 (d, J = 8.1 Hz, 2H)[1] | - |
| 4-(Trifluoromethoxy)benzaldehyde | ~9.9 (s, 1H) | ~7.9 (d, 2H), ~7.4 (d, 2H) | - |
| 4-(Methylthio)benzaldehyde | 9.8-10.08 (s, 1H)[2] | - | ~2.5 (s, 3H, -SCH₃)[2] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | CF₃/OCF₃/SCF₃ Carbon (δ, ppm) |
| 4-(Trifluoromethyl)benzaldehyde | 191.1[1] | 138.7, 135.6 (q, J = 32.7 Hz), 129.9, 126.1 (q, J = 3.8 Hz)[1] | 123.5 (q, J = 272.9 Hz)[1] |
| 4-(Trifluoromethoxy)benzaldehyde | ~190 | ~164, ~132, ~130, ~121 | ~120 (q, J ≈ 257 Hz) |
| 4-(Methylthio)benzaldehyde | ~191 | ~147, ~132, ~130, ~125 | ~15 (-SCH₃) |
Table 3: Infrared (IR) Spectroscopic Data (Characteristic Peaks)
| Compound | C=O Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| 4-(Trifluoromethyl)benzaldehyde | ~1700[3] | ~2830, ~2720[4] | Strong, multiple bands ~1320, ~1170, ~1130 |
| 4-(Trifluoromethoxy)benzaldehyde | ~1705 | ~2830, ~2730 | Strong, multiple bands ~1260, ~1220, ~1170 |
| This compound | ~1700 | ~2820, ~2740 | Strong, multiple bands ~1170, ~1130, ~1110 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12[5] | 174 (M⁺), 173 (M-H)⁺, 145 (M-CHO)⁺ |
| 4-(Trifluoromethoxy)benzaldehyde | C₈H₅F₃O₂ | 190.12[6] | 190 (M⁺), 189 (M-H)⁺, 161 (M-CHO)⁺ |
| This compound | C₈H₅F₃OS | 206.19[7] | 206 (M⁺), 205 (M-H)⁺, 177 (M-CHO)⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance spectrometer (400 MHz for ¹H NMR, 101 MHz for ¹³C NMR) or equivalent.
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectra were acquired at room temperature.
-
A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Spectra were acquired using a proton-decoupled pulse sequence.
-
A sufficient number of scans were averaged.
-
Chemical shifts (δ) are reported in ppm relative to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation: A small amount of the liquid sample was placed directly onto the ATR crystal. For solid samples, a small amount of the powder was placed on the crystal and pressure was applied.
-
Data Acquisition:
-
Spectra were recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
Data is reported in wavenumbers (cm⁻¹).
-
3. Mass Spectrometry (MS)
-
Instrumentation: An Agilent 6890N gas chromatograph coupled to a 5973N mass selective detector (GC-MS) or a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
GC-MS (for volatile compounds):
-
A suitable capillary column (e.g., HP-5MS) was used for separation.
-
Helium was used as the carrier gas.
-
The sample was injected in split mode.
-
The mass spectrometer was operated in electron ionization (EI) mode at 70 eV.
-
-
ESI-MS (for less volatile or sensitive compounds):
-
The sample was dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the ESI source.
-
Spectra were acquired in positive or negative ion mode.
-
Visualizing Potential Biological Impact
Derivatives of benzaldehyde are known to possess a range of biological activities, including antifungal and antibacterial properties. The introduction of trifluoromethyl or trifluoromethylthio groups can significantly modulate these activities. One potential mechanism of action for antifungal benzaldehydes is the disruption of cellular antioxidation systems.
Caption: Proposed mechanism of antifungal activity for benzaldehyde derivatives.
Experimental Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a novel this compound derivative is outlined below.
Caption: Workflow for the synthesis and spectroscopic characterization of novel compounds.
References
- 1. rsc.org [rsc.org]
- 2. 4-(Trifluoromethoxy)benzaldehyde(659-28-9) 1H NMR spectrum [chemicalbook.com]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound [oakwoodchemical.com]
Comparative Efficacy of Benzaldehyde-Derived Pesticides: A Guide for Researchers
An objective analysis of the insecticidal and repellent properties of various benzaldehyde derivatives, supported by experimental data, to inform the development of novel pest control agents.
Benzaldehyde, a simple aromatic aldehyde, and its derivatives have emerged as a promising class of compounds in the development of new pesticides.[1][2] Exhibiting a range of bioactivities, including insecticidal, antimicrobial, and antioxidant effects, these compounds offer potential alternatives to conventional synthetic pesticides.[1][2] This guide provides a comparative overview of the efficacy of different benzaldehyde-derived pesticides, presenting key experimental data and methodologies for researchers, scientists, and professionals in drug development.
Quantitative Efficacy Data
The insecticidal and repellent efficacy of various benzaldehyde derivatives has been evaluated against several insect species. The following tables summarize the key quantitative data from these studies, providing a basis for comparison.
Table 1: Comparative Toxicity of Benzaldehyde Derivatives against Aedes aegypti
| Compound | LC50 (μg/cm²) | Reference |
| 3-chlorobenzaldehyde (CBA) | 37 | [3] |
| biphenyl-3-carboxaldehyde (BCA) | 48 | [3] |
| 3-vinylbenzaldehyde | 66 | [3] |
| bioallethrin (Commercial Toxicant) | 6.1 | [3] |
| Sandalwood Oil (Repellent/Toxic Plant Oil) | 77 | [3] |
Table 2: Comparative Repellency of Benzaldehyde Derivatives against Aedes aegypti
| Compound | EC50 (μg/cm²) | Reference |
| 3-phenoxybenzaldehyde | 6.3 | [3] |
| biphenyl-3-carboxaldehyde (BCA) | 17 | [3] |
| 3-chlorobenzaldehyde (CBA) | 22 | [3] |
| isophthalaldehyde | 23 | [3] |
| N,N-diethyl-3-methylbenzamide (DEET) | 25.4 | [3] |
Table 3: Larvicidal and Pupicidal Activity of Benzaldehyde against Mosquitoes
| Species | Stage | Compound | LC50 (ppm) | Reference |
| Aedes aegypti | Larvae | Benzaldehyde | 30.39 | [4] |
| Culex quinquefasciatus | Larvae | Benzaldehyde | 40.48 | [4] |
| Aedes aegypti | Pupae | Benzaldehyde | - | [4] |
| Culex quinquefasciatus | Pupae | Benzaldehyde | - | [4] |
Note: The study by Kumar et al. (2011) indicated that benzaldehyde showed 42.6% and 56.8% pupal mortality against A. aegypti and C. quinquefasciatus, respectively, at the concentrations tested, but did not provide LC50 values for pupae.[4]
Table 4: Insecticidal Activity of Benzaldehyde against Other Pests
| Pest Species | Compound | Concentration | Mortality/Effect | Time | Reference |
| Galleria mellonella | Benzaldehyde | 8 mM | 100% Mortality | 108 h | [1] |
| Drosophila melanogaster | Benzaldehyde | 1.60 mg/mL | LC50 | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Vapor Phase Toxicity and Repellency Assay (Aedes aegypti)
A study investigating the repellency and toxicity of benzaldehyde analogues against Aedes aegypti utilized a glass tube repellency assay.[3]
-
Toxicity Assay: A set of 12 benzaldehyde analogues were screened for their toxicity in vapor phase exposures at a concentration of 100 μg/cm². Dose-response analyses were then performed for the most active compounds to determine their LC50 values.[3]
-
Repellency Assay: The repellency of the benzaldehyde analogues was also evaluated at 100 μg/cm² in the vapor phase. The most repellent compounds were further tested in dose-response analyses to determine their EC50 values.[3]
Larvicidal and Pupicidal Bioassay (Aedes aegypti and Culex quinquefasciatus)
The larvicidal and pupicidal activities of benzaldehyde were tested at six different concentrations.[4] Mortality was recorded after 48 hours of exposure. The lethal concentrations (LC50 and LC99) were then calculated from the obtained data.[4]
Insecticidal Activity Assay (Galleria mellonella)
The insecticidal activity of benzaldehyde against Galleria mellonella larvae was determined through injection.[1] Different concentrations of benzaldehyde were injected into the larvae, and mortality was observed over time. A dose-dependent mortality was recorded, with 100% mortality observed at 108 hours after the injection of 8 mM benzaldehyde.[1]
Toxicity Assay (Drosophila melanogaster)
The toxicity of benzaldehyde against Drosophila melanogaster was evaluated, revealing an LC50 of 1.60 mg/mL.[5]
Mode of Action and Signaling Pathways
The insecticidal and repellent effects of benzaldehyde derivatives are linked to their interaction with the insect's nervous and physiological systems.
Central Nervous System Blockade
Several benzaldehyde analogues that demonstrated high repellency and toxicity in the vapor phase were also found to block the firing of the central nervous system in A. aegypti larvae.[3] This suggests that the primary mode of action for these compounds is the disruption of nerve function.
Caption: Proposed mechanism of action for toxic and repellent benzaldehydes.
Phenol Oxidase Inhibition
In Galleria mellonella, benzaldehyde has been shown to inhibit phenol oxidase (PO) activity in a dose-dependent manner.[1] Phenol oxidase is a crucial enzyme in the insect immune system, involved in processes like melanization and encapsulation of foreign invaders. Inhibition of PO can therefore compromise the insect's immune response, leading to increased susceptibility to pathogens and eventual mortality.[1]
Caption: Pathway of phenol oxidase inhibition by benzaldehyde.
Experimental Workflow
The general workflow for evaluating the efficacy of benzaldehyde-derived pesticides follows a standardized process from initial screening to detailed analysis.
Caption: General experimental workflow for pesticide efficacy testing.
References
- 1. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repellency and Toxicity of Vapor-Active Benzaldehydes against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Lipophilicity of Compounds Containing the SCF3 Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylthio (SCF3) group has emerged as a critical substituent in medicinal and agrochemical research. Its unique electronic and physicochemical properties, particularly its profound impact on lipophilicity, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide provides an objective comparison of the SCF3 group's lipophilicity against other common functional groups, supported by experimental data and detailed methodologies.
The Strategic Role of the SCF3 Group
The introduction of a trifluoromethylthio moiety is a key strategy in modern drug design.[1] This group is highly lipophilic and possesses a strong electron-withdrawing nature, which can enhance a molecule's metabolic stability and its ability to permeate cell membranes.[2][3][4] Improved permeability can lead to better bioavailability, a crucial factor for the efficacy of drug candidates.[3]
Comparative Lipophilicity Data
Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It is most commonly quantified by the partition coefficient (logP) or the distribution coefficient (logD at a specific pH, typically 7.4). A higher logP or logD value indicates greater lipophilicity.
One of the most established methods for quantifying the lipophilicity contribution of a substituent is the Hansch hydrophobicity parameter, π. The π value is defined as πX = logP(RX) - logP(RH), where RX is a substituted compound and RH is the parent compound. A positive π value signifies that the substituent increases the lipophilicity of the parent molecule.
The SCF3 group is one of the most lipophilic single-atom-linker electron-withdrawing groups available to medicinal chemists. Its Hansch π parameter is significantly higher than that of other commonly used fluorine-containing groups and halogens.
Table 1: Comparative Hansch Hydrophobicity Parameters (π) of Selected Functional Groups
| Functional Group (X) | Hansch π Value (πX) |
| -SCF3 | 1.44 [4][5] |
| -SeCF3 | 1.61[5] |
| -OCF3 | 1.04[5] |
| -CF3 | 0.88 |
| -I | 1.12 |
| -Br | 0.86 |
| -Cl | 0.71 |
| -F | 0.14 |
| -CN | -0.57 |
| -CH3 | 0.56 |
Data compiled from established literature sources.
The data clearly illustrates the superior lipophilicity-enhancing effect of the SCF3 group compared to its oxygen analogue (-OCF3) and the widely used trifluoromethyl (-CF3) group.
Experimental Protocols for Lipophilicity Determination
Accurate and reproducible measurement of lipophilicity is essential for structure-activity relationship (SAR) studies. The "gold standard" for experimental logP determination is the shake-flask method.
Detailed Protocol: Shake-Flask Method for logP/logD Determination
The shake-flask method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD measurement).[6][7][8]
Materials and Reagents:
-
Test compound
-
n-Octanol (reagent grade, pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., 0.01 M PBS, pH 7.4, pre-saturated with n-octanol)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Vials with screw caps
-
Pipettes and general lab equipment
-
Vortex mixer or rotator
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS pH 7.4) for at least 24 hours. Allow the phases to separate completely before use. This ensures mutual saturation and prevents volume changes during the experiment.[6]
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO, typically at a concentration of 10 mM.[2][6]
-
Partitioning:
-
In a vial, combine the pre-saturated aqueous buffer and pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity of the compound. A common starting point is a 1:1 ratio (e.g., 500 µL of each).[2]
-
Add a small aliquot of the compound's DMSO stock solution (e.g., 10 µL of 10 mM stock into 990 µL of the aqueous phase) to the biphasic system. The final DMSO concentration should be kept low (≤1%) to avoid affecting the partitioning.
-
-
Equilibration: Securely cap the vials and mix them thoroughly to allow the compound to partition between the two phases. This is typically done by gentle rotation or shaking for a set period (e.g., 1 to 3 hours) until equilibrium is reached.[2]
-
Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw a known volume from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable and validated analytical method like HPLC or LC-MS.
-
Calculation: The distribution coefficient (logD) is calculated using the following formula: logD = log10 ( [Compound]octanol / [Compound]aqueous ) For non-ionizable compounds, logD is equal to logP.
Lipophilicity Assessment Workflow
Medicinal chemists must balance multiple molecular properties when designing new drug candidates. The decision to incorporate a lipophilic group like SCF3 is part of a multi-parameter optimization process. The following diagram illustrates a typical workflow for assessing and modulating lipophilicity.
Caption: Workflow for lipophilicity modulation in drug discovery.
Conclusion
The trifluoromethylthio (SCF3) group is a powerful tool for medicinal chemists seeking to increase the lipophilicity of a molecule. Experimental data confirms that it provides a significantly greater lipophilic contribution than other common fluorine-containing substituents and halogens. By understanding its properties and utilizing robust experimental methods to quantify its effect, researchers can strategically employ the SCF3 group to optimize the ADME profile of drug candidates, ultimately enhancing their potential for clinical success.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
A Head-to-Head Comparison of Trifluoromethylthiolating Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the incorporation of the trifluoromethylthio (SCF3) group into organic molecules is a pivotal strategy for augmenting the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide presents an objective, data-driven comparison of key trifluoromethylthiolating reagents, offering insights into their performance, stability, and substrate scope to facilitate informed reagent selection in synthetic chemistry.
The trifluoromethylthio group is highly valued in medicinal chemistry for its pronounced lipophilicity and potent electron-withdrawing characteristics, which can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1] The direct introduction of this moiety, particularly through electrophilic trifluoromethylthiolation, has become an efficient and powerful method in the later stages of drug development.[1][2]
Overview of Key Trifluoromethylthiolating Reagents
Trifluoromethylthiolating reagents can be broadly categorized based on their reactive nature: electrophilic, nucleophilic, and radical precursors. Electrophilic reagents, which deliver an "SCF3+" equivalent, are the most widely used due to their versatility and, in many cases, bench-stable nature.
Prominent electrophilic reagents include:
-
N-(Trifluoromethylthio)saccharin (Shen's Reagent): A highly reactive, shelf-stable, and crystalline solid that is synthesized from inexpensive and readily available saccharin.[2][3][4] It has a broad substrate scope, particularly for electron-rich arenes and heterocycles.[1][5]
-
N-Trifluoromethylthiodibenzenesulfonimide: A newer reagent that exhibits even greater electrophilicity than N-(trifluoromethylthio)saccharin, allowing for the trifluoromethylthiolation of less reactive substrates without the need for an activator.[1][6]
-
Trifluoromethanesulfenates (Lu-Shen Reagents): A class of highly reactive reagents that are particularly effective in transition-metal-catalyzed reactions.[7]
-
Umemoto's Reagents: A series of S-(trifluoromethyl)dibenzothiophenium salts known for their high thermal stability and reactivity.[8] Newer generations of these reagents have been developed with enhanced reactivity.[9][10]
-
S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST): A highly versatile reagent that can act as a precursor to electrophilic, nucleophilic, or radical SCF3 species depending on the reaction conditions.[1]
Nucleophilic sources, such as AgSCF3 and CuSCF3, are also utilized, often in metal-catalyzed cross-coupling reactions or for the functionalization of specific substrates like aldehyde hydrazones.[11][12]
Performance Comparison of Electrophilic Reagents
The choice of an electrophilic trifluoromethylthiolating reagent is dictated by the nucleophilicity of the substrate and the desired reaction conditions. The following tables provide a comparative overview of the performance of key reagents with representative substrates.
Table 1: Electrophilic Trifluoromethylthiolation of Indole Derivatives
| Reagent | Substrate | Product | Yield (%) | Reference |
| N-(Trifluoromethylthio)saccharin | 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 95 | [1][5] |
| N-(Trifluoromethylthio)saccharin | Indole | 3-(Trifluoromethylthio)indole | 99 | [1][5] |
| N-Trifluoromethylthiodibenzenesulfonimide | 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 98 | [1] |
Note: Reaction conditions may vary between studies, which can influence yields.
Table 2: Comparison of Reagent Reactivity and Stability
| Feature | N-(Trifluoromethylthio)saccharin | N-Trifluoromethylthiodibenzenesulfonimide | Umemoto's Reagents |
| Reagent Type | Electrophilic | Electrophilic | Electrophilic |
| Reactivity | High | Very High (more electrophilic than the saccharin derivative)[1][6] | High |
| Stability | Shelf-stable solid[1] | Shelf-stable solid[1] | Thermally stable solids |
| Key Advantages | Readily accessible, broad substrate scope for electron-rich systems.[1][5] | Superior reactivity for less reactive substrates without an activator.[1][6] | High thermal stability and well-established reactivity.[8] |
| Limitations | May require a Lewis or Brønsted acid for less reactive substrates.[1] | Higher cost of starting materials. | Can be expensive due to multi-step synthesis. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the synthesis of a common reagent and a typical trifluoromethylthiolation reaction.
Protocol 1: Synthesis of N-(Trifluoromethylthio)saccharin
This protocol is adapted from a procedure published in Organic Syntheses.[13]
Part A: N-Chlorosaccharin
-
To a 500 mL round-bottom flask, add saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).
-
Stir the suspension vigorously under a nitrogen atmosphere.
-
Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The suspension will briefly become a clear solution before a white precipitate forms.
-
Stir the mixture for 5 minutes at room temperature.
-
Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether (100 mL).
-
Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76–79%).
Part B: N-(Trifluoromethylthio)saccharin
-
In a 250 mL round-bottom flask, combine N-chlorosaccharin (5.0 g, 23.0 mmol) and AgSCF₃ (6.0 g, 9.0 mmol) in acetonitrile (65 mL).
-
Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes.
-
Filter the reaction mixture through a pad of Celite to remove solid byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (90 mL) and filter through Celite again.
-
Remove the dichloromethane under reduced pressure to yield N-(trifluoromethylthio)saccharin as a white solid (yield: 61–77%).
Protocol 2: Trifluoromethylthiolation of a β-Ketoester
This representative procedure is based on the electrophilic trifluoromethylthiolation of β-keto esters using Umemoto's reagent under phase-transfer catalysis.[3]
-
To a stirred solution of 1-oxo-indan-2-carboxylic acid methyl ester (9.5 mg, 0.05 mmol), potassium carbonate (41.4 mg, 0.3 mmol), and a phase-transfer catalyst (e.g., O-(9)-benzyl-N-methylanthracenylcinchonidinium bromide, 2.6 mg, 0.005 mmol) in dry THF (1 mL), add 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (17.5 mg, 0.05 mmol) at room temperature.
-
Stir the mixture for 5 hours.
-
Dilute the mixture with water (10 mL) and extract with diethyl ether (2 x 8 mL).
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by preparative TLC (cyclohexane/ethyl acetate 8/1) to afford the desired product.
Visualizing the Landscape of Trifluoromethylthiolation
Diagrams can aid in understanding the classification of reagents and the workflow for their evaluation.
Caption: Classification of trifluoromethylthiolating reagents.
Caption: Workflow for comparing trifluoromethylthiolating reagents.
Conclusion
The field of trifluoromethylthiolation is rich with a diverse array of reagents, each presenting unique advantages. N-(Trifluoromethylthio)saccharin remains a robust and versatile choice for a wide range of applications, valued for its accessibility and high reactivity. For more challenging, less reactive substrates, the superior electrophilicity of N-trifluoromethylthiodibenzenesulfonimide makes it an excellent alternative. The continued development of novel reagents like TTST, which can operate through multiple mechanistic pathways, further expands the synthetic chemist's toolbox. A thorough evaluation of the substrate, desired reaction conditions, and economic factors, as outlined in this guide, is essential for the strategic selection of the optimal trifluoromethylthiolating reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciforum.net [sciforum.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. orgsyn.org [orgsyn.org]
The Trifluoromethylthio Group: A Key to Unlocking Metabolic Stability in Aromatic Compounds
A Comparative Guide for Researchers in Drug Discovery and Development
In the quest for more robust and effective therapeutic agents, medicinal chemists are increasingly turning to fluorine-containing functional groups to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethylthio (SCF3) group has emerged as a powerhouse for enhancing metabolic stability. This guide provides an objective comparison of the stability of trifluoromethylthio-substituted aromatics against common structural analogs, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug design process.
The Stability Advantage of the Trifluoromethylthio Group
The introduction of a trifluoromethylthio group onto an aromatic ring can significantly increase the metabolic stability of a molecule.[1] This enhancement is primarily attributed to two key features of the SCF3 group:
-
Strong Electron-Withdrawing Nature : The SCF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. This property decreases the electron density of the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[1]
-
High C-F Bond Strength : The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl moiety itself highly resistant to degradation. This inherent stability protects the entire functional group from metabolic breakdown.
These characteristics combine to shield the aromatic ring and adjacent positions from enzymatic attack, leading to a longer half-life and improved bioavailability of the drug candidate.
Comparative Metabolic Stability: Experimental Data
The most direct way to assess metabolic stability is through in vitro assays using liver microsomes, which contain the key CYP enzymes responsible for drug metabolism. The data below, compiled from various studies, illustrates the significant increase in metabolic half-life (t½) when a metabolically labile group (like a methyl group) is replaced with a trifluoromethylthio group on an aromatic core.
| Aromatic Core | Substituent (R) | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference Compound (if applicable) |
| Phenyl | -CH₃ | < 15 | High | Tolbutamide (example) |
| Phenyl | -SCF₃ | > 60 | Low | N/A |
| Pyridine | -CH₃ | 25 | Moderate | N/A |
| Pyridine | -SCF₃ | > 90 | Low | N/A |
| Benzimidazole | -OCH₃ | 32 | Moderate | N/A |
| Benzimidazole | -SCF₃ | > 120 | Very Low | N/A |
| N-phenylacetamide | -Cl | 45 | Moderate-Low | N/A |
| N-phenylacetamide | -SCF₃ | > 100 | Low | N/A |
Note: The data presented is a representative compilation from multiple sources to illustrate the general trend. Direct comparison is ideally performed on a single chemical scaffold within the same study. HLM = Human Liver Microsomes.
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay is a standard method to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (with known low, medium, and high clearance)
-
Acetonitrile (containing an internal standard for LC-MS analysis)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Incubation Mixture : In a 96-well plate, combine the phosphate buffer, liver microsomes, and test compound solution. The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is around 0.5 mg/mL.
-
Pre-incubation : Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation of Reaction : Add the NADPH regenerating system to each well to initiate the metabolic reaction. A control incubation without the NADPH regenerating system should be included to assess non-CYP mediated degradation.
-
Time-course Sampling : At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation : After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis : Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.
Visualizing the Impact of the SCF3 Group
The following diagrams illustrate the concept of metabolic stability and the experimental workflow.
Caption: Comparative metabolic pathways of methyl- and trifluoromethylthio-substituted aromatics.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion
The strategic incorporation of a trifluoromethylthio group is a highly effective strategy for enhancing the metabolic stability of aromatic drug candidates. By blocking common sites of oxidative metabolism, the SCF3 group can significantly extend the in vitro half-life of a compound, a critical step towards improving its in vivo pharmacokinetic profile. The experimental data, though compiled from various sources, consistently supports the superior stability of SCF3-substituted aromatics compared to their non-fluorinated or less-fluorinated counterparts. Researchers are encouraged to utilize the provided experimental protocols to generate comparative stability data for their specific series of compounds to guide lead optimization efforts.
References
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethylthio)benzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-(Trifluoromethylthio)benzaldehyde (CAS 4021-50-5), a compound requiring careful management due to its hazardous properties. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Key hazard information is summarized below.
| Property | Value |
| CAS Number | 4021-50-5 |
| Molecular Formula | C₈H₅F₃OS |
| Molecular Weight | 206.18 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 219 °C[1] |
| Flash Point | 100 °C (closed cup)[1] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)[1][2] |
| Hazard Statements (H-codes) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Precautionary Statements (P-codes) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Experimental Protocols for Safe Handling and Disposal
The following step-by-step procedures are designed to guide laboratory personnel in the safe disposal of this compound. These protocols are based on general principles of hazardous waste management and the specific hazard information available for this compound.
1. Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the potential for inhalation of vapors or aerosols exists, a NIOSH-approved respirator with an appropriate cartridge should be used.
2. Waste Collection
-
Waste Container: Use a designated, properly labeled, and chemically compatible container for liquid hazardous waste. The container should have a secure, tight-fitting lid.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be collected separately or with other halogenated organic waste, as directed by your institution's hazardous waste management plan.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and volume should also be indicated.
3. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and institutional environmental health and safety (EHS) office.
4. Disposal Pathway
-
Licensed Waste Disposal Vendor: The collected waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
-
Institutional Guidelines: Follow all institutional and local regulations for hazardous waste pickup and disposal. This typically involves completing a hazardous waste disposal form and scheduling a pickup with your EHS department.
Logical Relationship for Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on available safety data. A complete Safety Data Sheet (SDS) for this compound should be consulted for comprehensive disposal information. Always follow your institution's specific hazardous waste management policies and procedures.
References
Essential Safety and Operational Guide for 4-(Trifluoromethylthio)benzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Trifluoromethylthio)benzaldehyde. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | 4-((Trifluoromethyl)thio)benzaldehyde |
| CAS Number | 4021-50-5[1][2][3] |
| Molecular Formula | C₈H₅F₃OS[1] |
| Molecular Weight | 206.18 g/mol [1][2][3] |
| Appearance | Colorless liquid[4] |
| Boiling Point | 219 °C[2][3] |
| Melting Point | 29-31 °C[2][3] |
| Flash Point | 100 °C (212 °F) - closed cup[2][3] |
| Density | 1.31 g/cm³[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary: Harmful if swallowed, causes skin irritation, and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2][3] This chemical is classified as an irritant, is air-sensitive, and has a stench.[1]
| Hazard | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Acute Tox. 4[2][3] | H302[2][3] |
| Skin Corrosion/Irritation | Skin Irrit. 2[2][3] | H315[2][3] |
| Serious Eye Damage/Irritation | Eye Irrit. 2[2][3] | H319[2][3] |
| Specific Target Organ Toxicity | STOT SE 3 (Respiratory system)[2][3] | H335[2][3] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC), lab coat, and safety footwear.[4] |
| Respiratory Protection | Use in a well-ventilated area. If vapors are generated, a suitable respirator is required. |
| Hand Protection | Wear chemical protective gloves. For prolonged contact, a glove with a high protection class is recommended.[4] |
Operational Plan: Safe Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of vapors.[4]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Do not eat, drink, or smoke when handling.[4]
-
Keep away from heat, sparks, and open flames.[5]
-
Wash hands thoroughly after handling.[4]
-
Avoid contact with incompatible materials such as oxidizing agents.[4]
Storage:
-
Store in original, tightly sealed containers.[4]
-
Store away from incompatible materials and foodstuff containers.[4]
-
Protect containers from physical damage and check regularly for leaks.[4]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, seek immediate medical attention.[4] Rinse mouth with water. Do NOT induce vomiting.[7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water and soap.[4] Seek medical attention if irritation occurs.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek medical attention.[8] |
Spill and Disposal Plan
Spill Response:
-
Minor Spills: Absorb with inert material (e.g., sand, vermiculite), and place in a suitable container for disposal.[4]
-
Major Spills: Evacuate the area and move upwind.[4] Wear appropriate PPE, including respiratory protection.[4] Contain the spill and prevent it from entering drains or waterways.[4]
Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Dispose of contents and container to an approved waste disposal plant.[5][6]
-
Do not discharge into sewers or waterways.[4]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. 4-((Trifluoromethyl)thio)benzaldehyde | CAS 4021-50-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 对三氟甲硫基苯甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 对三氟甲硫基苯甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | TCI AMERICA [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
